3-(4-Methoxyphenyl)pyrrolidine oxalate
Description
BenchChem offers high-quality 3-(4-Methoxyphenyl)pyrrolidine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)pyrrolidine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyrrolidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.C2H2O4/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;3-1(4)2(5)6/h2-5,10,12H,6-8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQXSBPARXFOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589965 | |
| Record name | Oxalic acid--3-(4-methoxyphenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96877-34-8 | |
| Record name | Oxalic acid--3-(4-methoxyphenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)pyrrolidine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenyl)pyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrolidine scaffold is a common motif in a wide range of biologically active compounds. The methoxyphenyl group can engage in various interactions with biological targets, making this compound a key intermediate for the synthesis of novel therapeutics. The oxalate salt form is often preferred for its crystalline nature, which facilitates purification, handling, and formulation.
This technical guide provides a detailed exploration of the synthetic pathways leading to 3-(4-methoxyphenyl)pyrrolidine oxalate. It is designed for chemistry professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of 3-(4-methoxyphenyl)pyrrolidine reveals several viable synthetic disconnections. The most straightforward approaches involve either the formation of the pyrrolidine ring with the aryl group already in place or the introduction of the 4-methoxyphenyl group onto a pre-existing pyrrolidine or pyrrolidine precursor.
Caption: Retrosynthetic analysis of 3-(4-Methoxyphenyl)pyrrolidine Oxalate.
This guide will focus on two robust and well-documented synthetic strategies:
-
Pathway 1: Synthesis via Reduction of a Substituted Lactam. This classic approach involves the construction of a 3-aryl-pyrrolidin-2-one intermediate, followed by its reduction to the desired pyrrolidine.
-
Pathway 2: Synthesis via Palladium-Catalyzed Arylation. This modern approach utilizes a palladium-catalyzed cross-coupling reaction to introduce the 4-methoxyphenyl group onto a pyrroline precursor.[1]
Pathway 1: Synthesis via Reduction of a Substituted Lactam
This pathway is a reliable method that proceeds through a 3-(4-methoxyphenyl)pyrrolidin-2-one intermediate. The synthesis can be broken down into three key stages: formation of a succinimide derivative, reduction to the lactam, and final reduction to the pyrrolidine. A similar strategy has been successfully employed for the synthesis of the analogous 3-(4-hydroxyphenyl)pyrrolidine.[2]
Stage 1: Synthesis of N-Benzyl-3-(4-methoxyphenyl)succinimide
The synthesis begins with the reaction of maleimide with a Grignard reagent, followed by N-alkylation. The choice of a benzyl protecting group for the nitrogen is strategic, as it can be removed under hydrogenolysis conditions, which can be combined with the final reduction step.
Experimental Protocol:
-
Grignard Reaction: To a solution of maleimide (1.0 eq) in anhydrous THF at -78 °C is slowly added a solution of 4-methoxyphenylmagnesium bromide (1.1 eq) in THF. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
N-Alkylation: The crude succinimide intermediate is dissolved in DMF, and sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. After stirring for 30 minutes, benzyl bromide (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-benzyl-3-(4-methoxyphenyl)succinimide.
Stage 2: Reduction of Succinimide to Lactam
The succinimide is selectively reduced to the corresponding lactam, 3-(4-methoxyphenyl)pyrrolidin-2-one. This can be achieved using a mild reducing agent such as sodium borohydride in the presence of a Lewis acid, or through catalytic hydrogenation.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: N-benzyl-3-(4-methoxyphenyl)succinimide (1.0 eq) is dissolved in ethanol in a high-pressure hydrogenation vessel. Palladium on carbon (10 mol %) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 psi. The reaction mixture is stirred at 50 °C for 24 hours.
-
Work-up and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting crude lactam, 3-(4-methoxyphenyl)pyrrolidin-2-one, can be used in the next step without further purification or can be purified by crystallization.
Stage 3: Reduction of Lactam to Pyrrolidine
The final step in this pathway is the complete reduction of the lactam to the desired 3-(4-methoxyphenyl)pyrrolidine. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically required for this transformation.
Experimental Protocol:
-
Reduction: To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C is added a solution of 3-(4-methoxyphenyl)pyrrolidin-2-one (1.0 eq) in THF dropwise. The reaction mixture is then heated to reflux for 6 hours.
-
Quenching and Work-up: The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the crude 3-(4-methoxyphenyl)pyrrolidine.
Caption: Synthetic scheme for Pathway 1.
Pathway 2: Synthesis via Palladium-Catalyzed Arylation
This modern and efficient pathway involves the direct arylation of an N-protected pyrroline with an aryl halide using a palladium catalyst.[1] This method offers the advantage of building the carbon-aryl bond in a single, often high-yielding step. The use of a tert-butyloxycarbonyl (Boc) protecting group is common in this approach due to its stability and ease of removal under acidic conditions.[3][4][5]
Stage 1: Synthesis of N-Boc-3-(4-methoxyphenyl)pyrrolidine
The core of this pathway is a palladium-catalyzed hydroarylation reaction between N-Boc-3-pyrroline and 4-bromoanisole.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube are added N-Boc-3-pyrroline (1.0 eq), 4-bromoanisole (1.2 eq), a palladium catalyst such as Pd(OAc)₂, a suitable phosphine ligand (e.g., SPhos), and a base such as potassium carbonate. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Reaction: Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield N-Boc-3-(4-methoxyphenyl)pyrrolidine.
Stage 2: Deprotection of N-Boc-3-(4-methoxyphenyl)pyrrolidine
The Boc protecting group is readily removed under acidic conditions to yield the free secondary amine.[6]
Experimental Protocol:
-
Deprotection: N-Boc-3-(4-methoxyphenyl)pyrrolidine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added at 0 °C.[7]
-
Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. The solvent and excess acid are removed under reduced pressure. The residue is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried and concentrated to give the free base, 3-(4-methoxyphenyl)pyrrolidine.
Caption: Synthetic scheme for Pathway 2.
Final Step: Oxalate Salt Formation
The final step in the synthesis is the formation of the oxalate salt, which is typically a straightforward acid-base reaction.[8][9][10] The resulting salt is often a crystalline solid that can be easily filtered and dried, providing a stable and pure form of the final product.
Experimental Protocol:
-
Salt Formation: The crude or purified 3-(4-methoxyphenyl)pyrrolidine free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Addition of Oxalic Acid: A solution of oxalic acid (1.0 eq) in the same solvent is added dropwise to the amine solution with stirring.
-
Precipitation and Isolation: The oxalate salt typically precipitates out of the solution upon addition of the oxalic acid or upon cooling. The solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 3-(4-methoxyphenyl)pyrrolidine oxalate.
Data Summary
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| Pathway 1 | ||||
| Stage 1 | Maleimide, 4-Methoxyphenylmagnesium bromide, Benzyl bromide | 1. THF, -78°C to rt; 2. NaH, DMF | N-Benzyl-3-(4-methoxyphenyl)succinimide | 60-70% |
| Stage 2 | N-Benzyl-3-(4-methoxyphenyl)succinimide | H₂, 10% Pd/C, Ethanol, 50 psi, 50°C | 3-(4-Methoxyphenyl)pyrrolidin-2-one | 85-95% |
| Stage 3 | 3-(4-Methoxyphenyl)pyrrolidin-2-one | LiAlH₄, THF, reflux | 3-(4-Methoxyphenyl)pyrrolidine | 70-80% |
| Pathway 2 | ||||
| Stage 1 | N-Boc-3-pyrroline, 4-Bromoanisole | Pd(OAc)₂, SPhos, K₂CO₃, Toluene, 110°C | N-Boc-3-(4-methoxyphenyl)pyrrolidine | 75-85% |
| Stage 2 | N-Boc-3-(4-methoxyphenyl)pyrrolidine | TFA, CH₂Cl₂ or HCl in Dioxane | 3-(4-Methoxyphenyl)pyrrolidine | >95% |
| Final Step | ||||
| Salt Formation | 3-(4-Methoxyphenyl)pyrrolidine | Oxalic acid, Isopropanol | 3-(4-Methoxyphenyl)pyrrolidine oxalate | >95% |
Conclusion
The synthesis of 3-(4-methoxyphenyl)pyrrolidine oxalate can be successfully achieved through multiple synthetic routes. The choice between the lactam reduction pathway and the palladium-catalyzed arylation pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final compound. Both pathways presented in this guide are robust and have been well-documented in the chemical literature for the synthesis of analogous compounds. The final oxalate salt formation is a reliable and straightforward procedure for obtaining a stable, crystalline product suitable for further applications in drug discovery and development.
References
-
Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-94. [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]
-
Deardorff, D. R. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS. [Link]
-
Request PDF. Synthesis of the 3-(3,4,5-Trimethoxyphenyl)pyrrolidine (V): A New Conformationally Constrained Mescaline Analogue. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). [Link]
-
Sciencemadness. (2009). oxalic acid reaction with secondary amines. [Link]
-
Wolfe, J. P., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]
- Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines.
-
Bukhari, S. N. H., et al. (2008). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o1920. [Link]
- Google Patents. (2011). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23938-23943. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Synthesis and bioactivity of oxovanadium(IV)tetra(4-methoxyphenyl)porphyrinsalicylates. (2019). [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
ResearchGate. (2025). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
PrepChem.com. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. [Link]
-
Meltzer, H. Y., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
ResearchGate. (2025). Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. [Link]
-
Synthesis and bioactivity of oxovanadium(IV)tetra(4-methoxyphenyl)porphyrinsalicylates. (2019). [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PubChem. 1-(3-Methoxyphenyl)pyrrolidine. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Sciencemadness. (2009). Forming oxalte salts of amines. [Link]
-
NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]
-
NCBI. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. [Link]
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
The Discovery and Synthesis of 3-(4-Methoxyphenyl)pyrrolidine: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Versatile Scaffold in Modern Medicinal Chemistry
The pyrrolidine ring is a cornerstone of numerous biologically active compounds, serving as a versatile scaffold in the design of novel therapeutics.[1][2] Its prevalence in natural products and successful synthetic drugs has cemented its importance in medicinal chemistry.[3] Within this class, 3-arylpyrrolidines have emerged as a particularly valuable motif, with 3-(4-methoxyphenyl)pyrrolidine representing a key building block in the development of agents targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and pharmacological significance of 3-(4-methoxyphenyl)pyrrolidine and its salts, tailored for researchers and professionals in drug development.
Genesis of a Scaffold: Discovery and Early Insights
The development of 3-(4-methoxyphenyl)pyrrolidine is closely linked to the exploration of 3-arylpyrrolidines as potent and selective ligands for various CNS receptors. A pivotal study by Guzikowski et al. in 2000, focused on the synthesis of N-substituted 3-(4-hydroxyphenyl)pyrrolidines as selective antagonists for the 1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1] This research laid the groundwork for the synthesis of the O-methylated analog, 3-(4-methoxyphenyl)pyrrolidine. The rationale behind this structural modification was to investigate the impact of the phenolic hydroxyl group on receptor binding and overall pharmacological profile. It was observed that the O-methylated analogue of a related high-potency phenolic antagonist also demonstrated potent anticonvulsant activity in a mouse maximal electroshock-induced seizure (MES) study, suggesting good blood-brain barrier penetration.[1] This early finding highlighted the potential of the 3-(4-methoxyphenyl)pyrrolidine scaffold in the development of CNS-active agents.
Crafting the Core: Synthesis of 3-(4-Methoxyphenyl)pyrrolidine
The synthesis of racemic 3-(4-methoxyphenyl)pyrrolidine can be effectively achieved through a multi-step sequence, adapted from the methodology reported for its hydroxylated counterpart.[1] This approach provides a reliable and scalable route to the target compound.
Racemic Synthesis Pathway
The synthesis commences with the readily available 4-methoxyphenylacetonitrile and proceeds through the formation of a succinonitrile intermediate, followed by cyclization and subsequent reduction steps.
Figure 1: Racemic synthesis of 3-(4-Methoxyphenyl)pyrrolidine.
Step-by-Step Experimental Protocol (Adapted from Guzikowski et al.[1])
Step 1: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)propenoate To a solution of sodium ethoxide, prepared from sodium in absolute ethanol, is added 4-methoxyphenylacetonitrile and ethyl cyanoformate at a controlled temperature. The reaction mixture is stirred and then poured into a mixture of ice and hydrochloric acid. The resulting precipitate is collected, washed, and dried to yield the propenoate derivative.
Step 2: Synthesis of Diethyl 2-cyano-3-(4-methoxyphenyl)succinate The propenoate from the previous step is dissolved in ethanol, and an aqueous solution of potassium cyanide is added. The mixture is heated at reflux, then cooled and acidified. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to give the succinate derivative.
Step 3: Synthesis of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione The succinate is subjected to high-pressure hydrogenation in the presence of a Raney nickel catalyst. After filtration and removal of the solvent, the resulting oil is heated to induce cyclization, yielding the succinimide.
Step 4: Synthesis of 3-(4-Methoxyphenyl)pyrrolidine The succinimide is reduced using a powerful reducing agent such as lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carefully quenched, and the product is extracted and purified to afford 3-(4-methoxyphenyl)pyrrolidine.
Enantioselective Synthesis
The stereochemistry of the 3-arylpyrrolidine scaffold is often critical for its biological activity. While a specific enantioselective synthesis for 3-(4-methoxyphenyl)pyrrolidine is not detailed in the primary literature found, general methods for the asymmetric synthesis of 3-arylpyrrolidines can be applied. One such strategy involves the catalytic asymmetric conjugate addition of an arylboronic acid to a fumaric ester, followed by cyclization.[4]
Figure 2: General approach for enantioselective synthesis.
This rhodium-catalyzed approach allows for the introduction of the aryl group in a stereocontrolled manner, leading to optically active succinate intermediates that can then be converted to the desired chiral pyrrolidine.[4]
Physicochemical Properties and Salt Formation
3-(4-Methoxyphenyl)pyrrolidine is typically isolated as an oil in its free base form. For pharmaceutical applications, conversion to a stable, crystalline salt is often necessary. The hydrochloride salt is a common choice, offering improved handling and formulation properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
| XLogP3-AA | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Table 1: Computed Physicochemical Properties of (R)-3-(4-Methoxyphenyl)pyrrolidine.[5]
Preparation of 3-(4-Methoxyphenyl)pyrrolidine Hydrochloride
The hydrochloride salt can be prepared by dissolving the free base in a suitable anhydrous solvent, such as diethyl ether or methanol, and then bubbling dry hydrogen chloride gas through the solution. The resulting precipitate is then collected by filtration, washed with fresh solvent, and dried under vacuum. Recrystallization from a solvent system like methanol-diethyl ether can be employed for further purification.[6]
Spectroscopic Characterization
Definitive structural confirmation of 3-(4-methoxyphenyl)pyrrolidine and its salts is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the aromatic region), a singlet for the methoxy group protons, and a series of multiplets for the pyrrolidine ring protons. The chemical shifts and coupling patterns of the pyrrolidine protons provide information about the substitution pattern and stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching (for the free base), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass.
Pharmacological Profile and Therapeutic Potential
The 3-(4-methoxyphenyl)pyrrolidine scaffold is a key component in a number of compounds with significant biological activity, particularly in the realm of CNS disorders.
NMDA Receptor Antagonism
As previously mentioned, the hydroxylated analog of 3-(4-methoxyphenyl)pyrrolidine is a potent and selective antagonist of the NR1A/2B subtype of the NMDA receptor.[1] While the O-methylated compound itself may have a different receptor binding profile, its demonstrated anticonvulsant activity suggests that it or its derivatives could be valuable in the treatment of epilepsy and other neurological conditions characterized by excessive neuronal excitation.[1][7]
A Building Block for Complex Therapeutics
The versatility of the 3-(4-methoxyphenyl)pyrrolidine core is further highlighted by its incorporation into more complex molecules. For instance, the approved drug Atrasentan, an endothelin receptor antagonist, features a substituted 2-(4-methoxyphenyl)pyrrolidine core, demonstrating the utility of this scaffold in targeting a diverse range of biological pathways.[6] The substitution at the 3-position offers a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Conclusion and Future Directions
3-(4-Methoxyphenyl)pyrrolidine stands as a testament to the enduring importance of the pyrrolidine scaffold in drug discovery. Its synthesis, rooted in established chemical transformations, provides a reliable platform for the generation of novel chemical entities. The early indications of its potential as a CNS-active agent, coupled with the broader success of related 3-arylpyrrolidines, underscore its value for further investigation. Future research will likely focus on the development of efficient and scalable enantioselective syntheses to access the individual stereoisomers, as well as the exploration of its utility as a scaffold for targeting a wider array of biological targets beyond the NMDA receptor. For drug development professionals, 3-(4-methoxyphenyl)pyrrolidine represents a valuable and versatile building block with significant potential for the creation of next-generation therapeutics.
References
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Guzikowski, A. P., et al. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994. [Link]
-
MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
Wikipedia. Atrasentan. [Link]
-
PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine. [Link]
-
PubChem. 1-(3-Methoxyphenyl)pyrrolidine. [Link]
-
Wiley Online Library. Supporting Information. [Link]
-
PubMed Central (PMC). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
ACS Publications. Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes. [Link]
-
ResearchGate. Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubMed Central (PMC). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. [Link]
-
ResearchGate. Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. [Link]
-
J-GLOBAL. (3S)-3′α-(4-Methoxyphenyl)-4′-methylenespiro[tetrahydrofuran-3,2′-pyrrolidine]-2,5′-dione. [Link]
-
PubMed. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
- 1. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(4-Methoxyphenyl)pyrrolidine Oxalate: Synthesis, Characterization, and Pharmacological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 3-(4-Methoxyphenyl)pyrrolidine Oxalate, a molecule of interest in neuropharmacology and medicinal chemistry. The guide details its synthesis, purification, and conversion to the oxalate salt, along with its analytical characterization by various spectroscopic and chromatographic techniques. A significant focus is placed on its potential as a dopamine transporter (DAT) ligand, with an exploration of relevant pharmacological assays. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel central nervous system (CNS) agents.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted with an aryl group at the 3-position, these molecules can exhibit significant affinity for monoamine transporters, including the dopamine transporter (DAT). Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of various therapeutic agents and research chemicals. 3-(4-Methoxyphenyl)pyrrolidine is one such derivative, and its oxalate salt form is often utilized to improve its handling and solubility characteristics. This guide synthesizes the available scientific literature to provide a detailed overview of this compound.
Chemical Synthesis and Purification
The synthesis of 3-(4-methoxyphenyl)pyrrolidine can be approached through several synthetic strategies. A common and effective method involves a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis based on established methodologies for related 3-aryl-pyrrolidines.
Synthesis of 3-(4-Methoxyphenyl)pyrrolidine Free Base
A plausible and efficient route to 3-(4-methoxyphenyl)pyrrolidine involves the palladium-catalyzed hydroarylation of a suitable pyrroline precursor.[1] This contemporary method offers a direct approach to installing the aryl moiety at the 3-position of the pyrrolidine ring.
Caption: Proposed synthesis of 3-(4-Methoxyphenyl)pyrrolidine.
Step-by-Step Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected-3-pyrroline (1 equivalent), 4-bromoanisole (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂, and a suitable phosphine ligand.
-
Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-protected 3-(4-methoxyphenyl)pyrrolidine by column chromatography on silica gel.
-
Deprotection: The protecting group (e.g., Boc or Cbz) is then removed under appropriate conditions (e.g., acid catalysis for Boc, hydrogenolysis for Cbz) to yield the free base, 3-(4-methoxyphenyl)pyrrolidine.[2]
Formation of 3-(4-Methoxyphenyl)pyrrolidine Oxalate
The oxalate salt is prepared by reacting the free base with oxalic acid. This procedure enhances the compound's stability and crystallinity.
Caption: Conversion of the free base to the oxalate salt.
Step-by-Step Protocol:
-
Dissolution: Dissolve the purified 3-(4-methoxyphenyl)pyrrolidine free base in a suitable solvent, such as isopropanol (IPA).[3]
-
Acid Addition: Separately, prepare a solution of one equivalent of anhydrous oxalic acid in isopropanol.
-
Precipitation: Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.[3] The oxalate salt will precipitate out of the solution.
-
Isolation: Stir the resulting slurry for a period to ensure complete precipitation. Collect the solid by vacuum filtration and wash with cold isopropanol.
-
Drying: Dry the collected solid under vacuum to obtain 3-(4-methoxyphenyl)pyrrolidine oxalate as a crystalline solid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the pyrrolidine ring. The aromatic protons will likely appear as two doublets in the aromatic region. The methoxy group will present as a singlet around 3.8 ppm. The pyrrolidine protons will exhibit complex multiplets in the aliphatic region.[4][5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring. The carbon attached to the methoxy group will be shifted downfield, and the other aromatic carbons will appear in the typical aromatic region. The pyrrolidine carbons will resonate in the aliphatic region of the spectrum.[4][5]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic moieties, C-O stretching for the methoxy group, and N-H stretching for the secondary amine in the free base. For the oxalate salt, additional strong absorptions corresponding to the carboxylate group will be present.[6]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be developed to assess the purity of the final compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a common starting point.
Chiral HPLC:
Since 3-(4-methoxyphenyl)pyrrolidine is a chiral molecule, separation of its enantiomers is essential for stereospecific pharmacological studies. A chiral HPLC method using a polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) can be employed.[7][8]
Step-by-Step Chiral HPLC Method Development:
-
Column Selection: Choose a suitable chiral column, such as a Chiralpak® IA, IB, or IC.
-
Mobile Phase: Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Optimization: Adjust the ratio of the mobile phase components to achieve optimal resolution between the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.
-
Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 225 nm).
-
Validation: Validate the method for parameters such as linearity, precision, accuracy, and limit of detection and quantification according to ICH guidelines.[9]
Pharmacological Profile: Dopamine Transporter Affinity
The primary pharmacological interest in 3-(4-methoxyphenyl)pyrrolidine lies in its potential interaction with the dopamine transporter. Determining its binding affinity (Ki) and/or its functional inhibitory potency (IC₅₀) is crucial for understanding its pharmacological profile.
Radioligand Binding Assay
A common method to determine the binding affinity of a compound for the dopamine transporter is a competitive radioligand binding assay. This involves using a radiolabeled ligand that is known to bind to the DAT, such as [³H]WIN 35,428.[10][11]
Caption: Workflow for a DAT radioligand binding assay.
Step-by-Step Protocol:
-
Tissue Preparation: Prepare a crude membrane fraction from a brain region rich in dopamine transporters, such as the rat striatum.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand ([³H]WIN 35,428) and varying concentrations of the test compound (3-(4-methoxyphenyl)pyrrolidine). Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor, such as cocaine).
-
Termination: After incubation, rapidly terminate the binding reaction by filtration through glass fiber filters.
-
Washing: Wash the filters with cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Data Summary
While specific experimental data for 3-(4-methoxyphenyl)pyrrolidine is not extensively published, the following table provides expected ranges and values based on closely related analogs and general chemical principles.
| Parameter | Expected Value/Range |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Appearance (Oxalate Salt) | White to off-white crystalline solid |
| ¹H NMR (Pyrrolidine Protons) | δ 2.0 - 4.0 ppm |
| ¹³C NMR (Pyrrolidine Carbons) | δ 25 - 60 ppm |
| DAT Binding Affinity (Ki) | Expected in the low to mid-nanomolar range |
Conclusion
3-(4-Methoxyphenyl)pyrrolidine oxalate is a compound with significant potential for research in neuropharmacology, particularly in the context of dopamine transporter modulation. This guide has outlined the key aspects of its synthesis, characterization, and pharmacological evaluation based on the available scientific literature. The provided protocols and methodologies serve as a foundation for researchers to further investigate the properties and potential applications of this and related molecules. As with any research chemical, proper handling, safety precautions, and thorough analytical validation are paramount.
References
-
Forming oxalte salts of amines. Sciencemadness.org. Available at: [Link]
- Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
- Little, J., et al. (2010). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Psychopharmacology, 211(4), 451-458.
- Little, J., et al. (1993). Cocaine use increases [3H]WIN 35428 binding sites in human striatum.
-
FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68,... ResearchGate. Available at: [Link]
- In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 75(1), e29.
- Guzikowski, A. P., et al. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994.
- Watson, D. A., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
-
Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Scribd. Available at: [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1158.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(1), 118.
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681.
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). protocols.io. Available at: [Link]
-
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. Available at: [Link]
-
Supporting Information. Wiley-VCH. Available at: [Link]
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4883-4887.
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]
-
WIN 35428 (top) or cocaine (bottom) inhibition of [ 3 H]dopamine... ResearchGate. Available at: [Link]
- A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Life Sciences, 46(1), 61-66.
-
Records of Natural Products-SI. ACG Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. US20160340362A1 - Process For The Preparation Of Oxymorphone Freebase - Google Patents [patents.google.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroscientific Frontier: A Technical Guide to 3-(4-Methoxyphenyl)pyrrolidine Oxalate and its Potential as a Monoamine Transporter Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the neuropharmacological potential of 3-(4-Methoxyphenyl)pyrrolidine oxalate, a synthetic compound positioned at the intersection of medicinal chemistry and neuroscience. While direct empirical data on this specific molecule is nascent, its structural characteristics, particularly the 3-phenylpyrrolidine scaffold, strongly suggest its activity as a modulator of monoamine transporters. This document serves as a comprehensive framework for researchers, outlining the theoretical basis for its mechanism of action, in-depth protocols for its characterization, and its potential therapeutic implications in neurological and psychiatric disorders. By synthesizing established principles of monoamine transporter pharmacology with detailed experimental workflows, this guide aims to empower scientists to systematically investigate and unlock the therapeutic promise of this and related novel chemical entities.
Introduction: The Pyrrolidine Scaffold in Neuromodulation
The pyrrolidine ring is a privileged scaffold in neuropharmacology, forming the core of numerous psychoactive compounds. Its presence is a key feature in a class of synthetic cathinones known for their potent effects on monoamine neurotransmitter systems.[1] These systems, comprising dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are fundamental to the regulation of mood, cognition, motivation, and motor control. The primary mechanism by which many pyrrolidine-containing compounds exert their effects is through interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[3] Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, enhancing neurotransmission.
3-(4-Methoxyphenyl)pyrrolidine oxalate emerges as a compound of significant interest due to its structural analogy to known monoamine reuptake inhibitors.[4][5][6] The 3-phenylpyrrolidine core is a well-established pharmacophore for DAT and NET inhibition.[2] The addition of a methoxy group at the 4-position of the phenyl ring is a common modification in medicinal chemistry aimed at modulating potency, selectivity, and pharmacokinetic properties. This guide will, therefore, explore the anticipated role of 3-(4-Methoxyphenyl)pyrrolidine oxalate as a monoamine transporter ligand and provide the technical framework for its empirical validation.
Hypothesized Mechanism of Action: A Monoamine Transporter-Centric View
Based on its chemical structure, 3-(4-Methoxyphenyl)pyrrolidine oxalate is hypothesized to function as a monoamine transporter inhibitor. The interaction of this ligand with DAT, NET, and SERT is expected to block the reuptake of dopamine, norepinephrine, and serotonin, respectively. This blockade would lead to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced and prolonged signaling at their postsynaptic receptors.
Figure 1: Hypothesized mechanism of action of 3-(4-Methoxyphenyl)pyrrolidine at the dopamine transporter (DAT).
The selectivity profile of 3-(4-Methoxyphenyl)pyrrolidine oxalate for DAT, NET, and SERT will be a critical determinant of its overall pharmacological effect. High affinity for DAT is often associated with psychostimulant and reinforcing effects, while NET inhibition can contribute to antidepressant and pro-cognitive effects.[7][8] SERT inhibition is the primary mechanism of many antidepressant medications.[9] The relative potency at these three transporters will define the therapeutic potential and side-effect profile of this compound.
In Vitro Characterization: Quantifying Molecular Interactions
The initial characterization of a novel compound involves a series of in vitro assays to determine its binding affinity and functional potency at the target receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[10] These assays measure the displacement of a known radiolabeled ligand by the test compound.
Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT
-
Preparation of Membranes: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter are prepared from transfected cell lines (e.g., HEK293 cells) or from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of 3-(4-Methoxyphenyl)pyrrolidine oxalate.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays
While binding assays measure affinity, uptake inhibition assays determine the functional potency of a compound in blocking the transport of the neurotransmitter.[10]
Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay
-
Preparation of Synaptosomes: Synaptosomes, which are resealed nerve terminals, are prepared from fresh rodent brain tissue (e.g., striatum for dopamine uptake, cortex for norepinephrine and serotonin uptake).
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of 3-(4-Methoxyphenyl)pyrrolidine oxalate.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined.
Data Presentation: Predicted Monoamine Transporter Affinity and Potency
| Transporter | Radioligand | Predicted Ki (nM) | Uptake Substrate | Predicted IC₅₀ (nM) |
| DAT | [³H]WIN 35,428 | Low to moderate | [³H]Dopamine | Low to moderate |
| NET | [³H]Nisoxetine | Moderate to high | [³H]Norepinephrine | Moderate to high |
| SERT | [³H]Citalopram | High | [³H]Serotonin | High |
Note: The predicted values are based on the structure-activity relationships of related 3-phenylpyrrolidine analogs. Empirical determination is required for confirmation.
In Vivo Evaluation: From Molecular Targets to Behavioral Outcomes
In vivo studies are essential to understand the physiological and behavioral effects of a compound in a living organism.
In Vivo Microdialysis
Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[11] This allows for a direct assessment of the neurochemical effects of a drug.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens or striatum) of an anesthetized rodent.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, 3-(4-Methoxyphenyl)pyrrolidine oxalate is administered (e.g., via intraperitoneal injection).
-
Neurochemical Analysis: The concentrations of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in neurotransmitter levels from baseline following drug administration are calculated and plotted over time.
Figure 2: Experimental workflow for in vivo microdialysis.
Behavioral Pharmacology
Behavioral assays are used to assess the functional consequences of the neurochemical changes induced by the compound.
Locomotor Activity: Spontaneous locomotor activity is a commonly used measure to assess the stimulant or sedative effects of a drug. A compound that enhances dopamine transmission is expected to increase locomotor activity.[12]
Experimental Protocol: Locomotor Activity Assessment
-
Habituation: Rodents are placed in an open-field arena and allowed to habituate for a period of time.
-
Drug Administration: Animals are administered with either vehicle or varying doses of 3-(4-Methoxyphenyl)pyrrolidine oxalate.
-
Data Collection: Locomotor activity, including distance traveled, rearing frequency, and time spent in the center of the arena, is recorded using an automated activity monitoring system.
-
Data Analysis: The effects of the drug on locomotor activity are compared to the vehicle-treated control group.
Therapeutic Potential and Future Directions
The potential therapeutic applications of 3-(4-Methoxyphenyl)pyrrolidine oxalate will depend on its specific neuropharmacological profile.
-
Dopamine-Selective Inhibitors: If the compound is a selective DAT inhibitor, it could have potential as a treatment for attention-deficit/hyperactivity disorder (ADHD) or as a substitution therapy for cocaine addiction.
-
Dual DAT/NET Inhibitors: A dual inhibitor of DAT and NET may be beneficial for treating depression, particularly in patients with symptoms of fatigue and anergia.
-
Triple Reuptake Inhibitors: A compound that inhibits all three monoamine transporters could represent a novel class of antidepressants with a broader spectrum of efficacy.
Future research should focus on a comprehensive characterization of 3-(4-Methoxyphenyl)pyrrolidine oxalate, including its pharmacokinetic profile, metabolic stability, and potential for off-target effects. Further structure-activity relationship studies, exploring different substitutions on the phenyl ring and the pyrrolidine nucleus, could lead to the development of more potent and selective ligands with optimized therapeutic properties.
Conclusion
3-(4-Methoxyphenyl)pyrrolidine oxalate stands as a promising, yet largely unexplored, molecule in the field of neuroscience research. Its structural features strongly suggest a role as a monoamine transporter inhibitor, a class of compounds with significant therapeutic value. This technical guide provides a robust framework for its systematic investigation, from in vitro binding and uptake assays to in vivo neurochemical and behavioral studies. By applying these established methodologies, the scientific community can elucidate the precise mechanism of action of this compound and pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- Canfield, D. R., et al. (2021). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Behavioural Pharmacology, 32(2 & 3), 125-135.
- Aggarwal, S., & Singh, S. (2024). Influence of L-3, 4-dihydroxyphenylalanine on locomotor activities and behavioral changes in rats.
- Tome, A. M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672.
- Singh, S. (2005). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 48(14), 4475-4483.
- Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 47(1), 7-1.
- Navarro, G., et al. (2025). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience.
- Fredholm, B. B., et al. (1994). Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. Pharmacology Biochemistry and Behavior, 48(2), 435-442.
- Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichlorodiphenylmethoxy)tropanes. Journal of Medicinal Chemistry, 44(4), 587-600.
- Faria, M., et al. (2025). Microdialysis for evaluating the entrapment and release of a lipophilic drug from nanoparticles. International Journal of Pharmaceutics, 660, 124260.
- Tiberi, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2215354120.
- Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. In The Effects of Designer Drugs on the Brain (pp. 117-140). Academic Press.
- Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(S1), S82-S88.
- Watson, C. J., et al. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical Chemistry, 78(5), 158A-165A.
- Pasonen-Seppänen, S., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 59.
- Minami, K., et al. (2003). Tramadol inhibits norepinephrine transporter function at desipramine-binding sites in cultured bovine adrenal medullary cells. The Journal of Pharmacology and Experimental Therapeutics, 304(2), 798-804.
- Follman, K. E., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(24), 5966-5977.
- Ye, R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1735-1742.
- Sheldon, R., et al. (2020). Pharmacological norepinephrine transporter inhibition for the prevention of vasovagal syncope in young and adult subjects: A systematic review and meta-analysis. Heart Rhythm, 17(7), 1184-1190.
- Chuang, Y. C., et al. (2022). Effects of Medium Cut-Off Polyarylethersulfone and Polyvinylpyrrolidone Blend Membrane Dialyzers in Hemodialysis Patients: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Membranes, 12(4), 420.
- Kennedy, M. J., & Hanbauer, I. (1983). Sodium-sensitive cocaine binding to rat striatal membranes: possible relationship to dopamine uptake sites. Journal of Neurochemistry, 41(1), 172-178.
- Schmitt, K. C., & Reith, M. E. (2011). The atypical dopamine transporter inhibitor GBR12909 and its 4-chloro and 3,4-dichloro analogues are substrates of the dopamine transporter. Journal of Neurochemistry, 118(5), 780-788.
- Zhou, Z., et al. (2005). The effects of norepinephrine transporter inactivation on locomotor activity in mice. Neuropsychopharmacology, 30(8), 1467-1476.
- Chefer, V. I., et al. (2015). Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. The Journal of Biological Chemistry, 290(16), 10486-10496.
- Salamone, J. D., et al. (2024). Potential therapeutics for effort-related motivational dysfunction: assessing novel atypical dopamine transport inhibitors.
- Tome, A. M., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672.
- Bäckström, R., et al. (2010). Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter. ACS Medicinal Chemistry Letters, 1(6), 269-273.
- D'Souza, M. S., & Markou, A. (2011). Neuronal mechanisms underlying development of nicotine dependence: implications for novel smoking-cessation treatments. Addiction Science & Clinical Practice, 6(1), 4-16.
- de Wit, H., et al. (2002). Reinforcing and subjective effects of oral methamphetamine in healthy human volunteers. Experimental and Clinical Psychopharmacology, 10(3), 264-273.
- Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net.
- Fish, J. E., et al. (2004). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 14(7), 1733-1737.
- GBR12909, fluoxetine, or nisoxetine dis- solved in distilled H 2 O/0.9% NaCl (50:50, v/v, 2 mg/ml) were injected intravenously into rats 60 min prior to the injection of [ 18 F]CFT. (n.d.).
- Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(2), 221-231.
- Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909).
- Wang, S., et al. (2025). Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation.
- Yamamoto, B. K., & Raudensky, J. (1990). 3,4-Methylenedioxymethamphetamine-induced release of serotonin and inhibition of dorsal raphe cell firing: potentiation by L-tryptophan. European Journal of Pharmacology, 178(2), 173-180.
Sources
- 1. Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxymethamphetamine-induced release of serotonin and inhibition of dorsal raphe cell firing: potentiation by L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential therapeutics for effort-related motivational dysfunction: assessing novel atypical dopamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Methoxyphenyl)pyrrolidine Oxalate
Introduction
3-(4-Methoxyphenyl)pyrrolidine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the 4-methoxyphenyl substituent can significantly influence the pharmacological properties of these molecules. This document provides a comprehensive guide for the synthesis of 3-(4-Methoxyphenyl)pyrrolidine oxalate, intended for researchers, scientists, and drug development professionals. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring the safety of the practitioner.
The synthesis is approached in a three-step sequence, commencing with the formation of the key intermediate, 3-(4-methoxyphenyl)pyrrolidin-2-one. This is followed by the reduction of the lactam to the corresponding pyrrolidine, and finally, the formation of the stable and crystalline oxalate salt.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| 4-Methoxyphenylacetonitrile | Reagent | Sigma-Aldrich |
| Ethyl acrylate | Reagent | Sigma-Aldrich |
| Sodium ethoxide | Reagent | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific |
| Sodium hydroxide (NaOH) | Pellets | Fisher Scientific |
| Oxalic acid dihydrate | Reagent | Sigma-Aldrich |
| Isopropanol | ACS Grade | Fisher Scientific |
| Celite® | --- | Sigma-Aldrich |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Mass Spectrometer
Experimental Protocols
The overall synthetic pathway is depicted below:
Application Note: Characterizing Monoamine Transporter Inhibition using 3-(4-Methoxyphenyl)pyrrolidine oxalate
A Guide to In Vitro Neurotransmitter Uptake Assays for Drug Discovery Professionals and Researchers
Introduction and Principle
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[1] They are members of the solute carrier 6 (SLC6) family, responsible for the reuptake of neurotransmitters from the synaptic cleft back into presynaptic neurons, thereby controlling the duration and intensity of the signal.[1][2] This central role makes them key targets for a wide range of therapeutics, including antidepressants, as well as drugs of abuse like cocaine and amphetamines.[1][3]
3-(4-Methoxyphenyl)pyrrolidine is a compound structurally related to other known monoamine transporter ligands. Its oxalate salt form provides stability and solubility for in vitro studies. Characterizing the interaction of such novel compounds with DAT, NET, and SERT is a foundational step in neuropharmacology research. This is achieved by determining the compound's potency (IC50) to inhibit the transporter-mediated uptake of a specific substrate.
This guide provides detailed protocols for determining the inhibitory activity of 3-(4-Methoxyphenyl)pyrrolidine oxalate using two common and robust in vitro methods: a classic radiometric uptake assay and a modern fluorescence-based assay. These assays are typically performed in mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, which are engineered to stably express a high density of a specific human monoamine transporter (e.g., hDAT, hNET, or hSERT).[4][5]
Assay Principle: The core principle involves measuring the rate of uptake of a labeled substrate (either radioactive or fluorescent) into transporter-expressing cells. The assay is conducted in the presence of varying concentrations of the test compound, 3-(4-Methoxyphenyl)pyrrolidine oxalate. By blocking the transporter, the compound reduces the amount of labeled substrate that enters the cells. A dose-response curve is then generated to calculate the IC50 value—the concentration of the compound required to inhibit 50% of the specific substrate uptake.[6]
Essential Materials and Reagents
Cell Lines:
-
HEK293 cells stably expressing human dopamine transporter (hDAT).
-
HEK293 cells stably expressing human norepinephrine transporter (hNET).
-
HEK293 cells stably expressing human serotonin transporter (hSERT).
-
Rationale: Using stably transfected cell lines ensures consistent and high-level expression of the target transporter, leading to a robust and reproducible assay window.[1]
Reagents & Consumables:
-
3-(4-Methoxyphenyl)pyrrolidine oxalate (Test Compound).
-
Radiometric Assay:
-
[³H]Dopamine (for DAT assays).
-
[³H]Norepinephrine (for NET assays).
-
[³H]Serotonin (5-HT) (for SERT assays).
-
Potent, selective inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Scintillation cocktail (e.g., MicroScint™-20).
-
-
Fluorescent Assay:
-
Cell Culture Media: DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
96-well cell culture plates (clear bottom, black or white walls).
-
Reagent reservoirs, multichannel pipettes.
-
Dimethyl sulfoxide (DMSO), ACS grade.
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Inverted microscope.
-
For Radiometric Assay: Microplate scintillation counter (e.g., PerkinElmer MicroBeta²).
-
For Fluorescent Assay: Fluorescence microplate reader with bottom-read capability.[7]
Experimental Workflows and Protocols
Diagram: General Assay Workflow
The following diagram outlines the universal workflow for preparing and executing an inhibitor dose-response experiment.
Caption: Competitive inhibition of substrate uptake at a monoamine transporter.
Calculating IC50
-
Determine Specific Uptake:
-
For each data point, calculate the specific uptake: Specific Uptake = Total Uptake (CPM/RFU) - Average Non-Specific Uptake (CPM/RFU)
-
The vehicle control represents 100% activity (0% inhibition). The non-specific uptake (or uptake in the presence of a saturating concentration of a known inhibitor) represents 0% activity (100% inhibition). [9]
-
-
Calculate Percent Inhibition:
-
For each concentration of the test compound, calculate the percent inhibition: % Inhibition = 100 * (1 - (Specific Uptake_Compound / Specific Uptake_Vehicle))
-
-
Generate Dose-Response Curve:
-
Plot % Inhibition (Y-axis) against the log concentration of 3-(4-Methoxyphenyl)pyrrolidine oxalate (X-axis).
-
Fit the data using a non-linear regression model, specifically a four-parameter logistic equation (sigmoidal dose-response). [10][11]This can be done using software like GraphPad Prism or R.
-
The equation is typically of the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) [11]
-
-
Determine IC50:
-
The IC50 is the concentration of the compound that produces 50% inhibition, a key parameter derived directly from the curve-fitting analysis. [6]
-
Data Presentation: Example IC50 Table
Summarize the results for selectivity profiling across the different transporters.
| Transporter | Test Compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| hDAT | [Experimental Value] | GBR 12909 | ~15 |
| hNET | [Experimental Value] | Desipramine | ~4 |
| hSERT | [Experimental Value] | Fluoxetine | ~10 |
Note: Reference values are approximate and should be determined experimentally in parallel as a quality control measure.
Troubleshooting and Best Practices
-
High Well-to-Well Variability: Often caused by inconsistent cell seeding or cell lifting during wash steps. Ensure a single-cell suspension before plating and perform washes gently.
-
Low Signal Window (Low Z'-factor): May indicate low transporter expression, poor cell health, or suboptimal assay conditions (time, temperature). Verify cell line expression and optimize incubation times. For fluorescent assays, ensure the correct filters and bottom-read mode are used. [2]* Incomplete Dose-Response Curve: If the curve does not plateau at 0% and 100%, the concentration range of the test compound may be inappropriate. Extend the concentration range in both directions. Compound solubility issues at high concentrations can also flatten the top of the curve. [10]* Solvent Tolerance: Ensure the final concentration of DMSO or other solvents in the assay does not exceed 1%, as higher concentrations can affect cell health and membrane integrity. [7]
References
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. (2015). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2019). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 85(1), e57. Available at: [Link]
-
Kassinos, M., Jones, P., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. Retrieved from [Link]
-
Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]
-
Kopajtic, T. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1617–1626. Available at: [Link]
-
Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. In D. M. Dafters & I. S. McGregor (Eds.), Novel Psychoactive Substances: Pharmacology, Clinical, and Forensic Aspects. Academic Press. Available at: [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 4(2), 245–261. Available at: [Link]
-
Troutman, M. D., & Thakker, D. R. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 13(2), 263–274. Available at: [Link]
-
ResearchGate. (2012). Is there any way to understand the neurotransmitter uptake ability through receptors using imaging or biochemical assays in mammalian cell lines?. Retrieved from [Link]
-
Gu, H., et al. (2005). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. Journal of Young Investigators. Retrieved from [Link]
-
Reddit. (2023). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Retrieved from [Link]
-
Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Molecular Pharmacology, 47(4), 779–786. Retrieved from [Link]
-
Richardson, C. E. R., et al. (2018). A Sensitive, Nonradioactive Assay for Zn(II) Uptake into Metazoan Cells. Biochemistry, 57(49), 6743–6748. Retrieved from [Link]
-
Jäntsch, K., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(23), 12975. Available at: [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
Lotharius, J., et al. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Journal of Neurochemistry, 73(5), 2099-2108. Retrieved from [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]
-
Sorkina, T., et al. (2006). Postendocytic Sorting of Constitutively Internalized Dopamine Transporter in Cell Lines and Dopaminergic Neurons. Molecular Biology of the Cell, 17(3), 1057–1070. Available at: [Link]
-
Pifl, C., et al. (1996). MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters. Journal of Pharmacology and Experimental Therapeutics, 277(3), 1437-1444. Retrieved from [Link]
-
Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 345(3), 436–445. Available at: [Link]
-
Wang, K. H., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322–327. Available at: [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. moleculardevices.com [moleculardevices.com]
- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)pyrrolidine Oxalate
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)pyrrolidine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-(4-methoxyphenyl)pyrrolidine and its subsequent conversion to the oxalate salt.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low Yield of 3-(4-Methoxyphenyl)pyrrolidine | Incomplete reaction: Insufficient reaction time, low temperature, or suboptimal catalyst activity in catalytic hydrogenations or reductive aminations. | Optimize reaction conditions: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature in small increments. If using a catalyst (e.g., Pd/C), ensure it is fresh and not poisoned. Consider using a higher catalyst loading or a different catalyst system. |
| Side reactions: Formation of enamines, over-reduction of the aromatic ring, or cleavage of the methoxy group. | Control reaction stoichiometry and temperature: Use a precise stoichiometry of reagents to minimize side reactions. Maintain the recommended temperature, as higher temperatures can promote undesired pathways. For reductions, select a milder reducing agent or optimize the hydrogen pressure. | |
| Difficult purification: Co-elution of impurities with the product during column chromatography. | Alternative purification methods: If column chromatography is ineffective, consider converting the crude amine to its hydrochloride or another salt to facilitate crystallization and purification. The free base can then be regenerated before proceeding to the oxalate salt formation. | |
| Formation of Impurities | Chlorination of the methoxyphenyl ring: Use of chlorine-containing oxidizing agents in precursor synthesis can lead to chlorinated byproducts.[1] | Avoid chlorine-based oxidants: Opt for alternative oxidizing agents such as Swern oxidation (oxalyl chloride/DMSO) with careful temperature control, or Dess-Martin periodinane.[1] |
| Demethylation of the methoxy group: Harsh acidic or basic conditions during synthesis or work-up can cleave the methyl ether, forming the corresponding phenol. | Use mild reaction conditions: Employ milder acids or bases where possible. If strong acids or bases are necessary, minimize the reaction time and temperature. Protect the methoxy group if it proves to be highly labile under the required reaction conditions. | |
| Formation of enamines: In syntheses involving ketone precursors, enamines can form as stable byproducts.[2][3][4] | Ensure complete reduction/cyclization: Drive the reaction to completion by using an appropriate excess of the reducing agent or by adjusting the reaction conditions to favor the desired cyclization. | |
| Difficulties in Oxalate Salt Formation | Poor precipitation or oiling out: The oxalate salt may not precipitate cleanly from the chosen solvent system, or it may form an oil. | Optimize solvent system and stoichiometry: Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate, or mixtures thereof). Ensure the precise 1:1 stoichiometry of the amine to oxalic acid. Adding the oxalic acid solution dropwise to a solution of the amine with vigorous stirring can promote the formation of a crystalline solid. Seeding with a small crystal of the product can also be beneficial. |
| Incorrect stoichiometry: An excess of either the amine or oxalic acid can lead to impure product or difficulties in precipitation. | Accurate quantification: Ensure accurate molar equivalents of both the 3-(4-methoxyphenyl)pyrrolidine free base and oxalic acid are used. Titration methods can be employed to determine the exact concentration of the amine solution if it is not isolated as a pure solid. | |
| Product Purity and Stability | Discoloration of the final product: The product may appear off-white or colored due to trace impurities. | Recrystallization: Recrystallize the final oxalate salt from a suitable solvent to remove colored impurities. The use of activated carbon during recrystallization can also help to decolorize the product. |
| Instability of the free base: The free base of 3-(4-methoxyphenyl)pyrrolidine may be unstable and prone to degradation over time. | Convert to a stable salt: The oxalate salt is generally more stable and easier to handle and store than the free base. For long-term storage, it is recommended to store the product as the oxalate salt under an inert atmosphere at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(4-methoxyphenyl)pyrrolidine?
A1: Common synthetic strategies include the reduction of a suitable precursor such as a 3-(4-methoxyphenyl)pyrrolidin-2-one or a related unsaturated pyrrolidine derivative. Another approach involves the cyclization of an acyclic precursor containing the necessary carbon and nitrogen framework.[5][6] Palladium-catalyzed hydroarylation of a pyrroline precursor is also a viable method.[4][7]
Q2: I am observing a byproduct with a higher molecular weight than my desired product. What could it be?
A2: A higher molecular weight byproduct could be a result of a dimerization or a reaction with a solvent molecule. In some cases, if N-protection is used, incomplete deprotection can also lead to a higher molecular weight species. Careful analysis of the mass spectrum and NMR data is crucial for structure elucidation.
Q3: My oxalate salt is difficult to filter. What can I do?
A3: If the precipitate is very fine, it can clog the filter paper. Try using a different type of filter medium, such as a fritted glass funnel. Allowing the precipitate to digest (age) in the mother liquor, sometimes with gentle warming and slow cooling, can lead to larger crystals that are easier to filter.
Q4: How can I confirm the 1:1 stoichiometry of my oxalate salt?
A4: The stoichiometry can be confirmed by elemental analysis (CHN analysis). Additionally, quantitative NMR (qNMR) using an internal standard can be used to determine the ratio of the pyrrolidine cation to the oxalate anion. Various analytical methods can be used for oxalate quantification.[2][8][9][10]
Q5: Is the methoxy group sensitive to cleavage during catalytic hydrogenation?
A5: While generally stable, the methoxy group can be susceptible to cleavage under harsh hydrogenation conditions (high pressure, high temperature, or with certain catalysts). It is important to use milder conditions when possible and to monitor the reaction for the formation of the phenolic byproduct.
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)pyrrolidine Oxalate
This protocol is a representative example and may require optimization based on your specific laboratory conditions and starting materials.
Step 1: Synthesis of 3-(4-Methoxyphenyl)pyrrolidine (Illustrative Example via Reduction)
A common precursor for this synthesis is N-protected 3-(4-methoxyphenyl)pyrrolidin-2-one. The following is a general procedure for its reduction.
-
Reaction Setup: To a solution of N-Boc-3-(4-methoxyphenyl)pyrrolidin-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a reducing agent such as lithium aluminum hydride (LAH) (e.g., 1.5 equivalents) portion-wise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-(4-methoxyphenyl)pyrrolidine.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group.
-
Purification: After the deprotection is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to basic (pH > 10) with a suitable base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3-(4-methoxyphenyl)pyrrolidine as a free base.
Step 2: Formation of 3-(4-Methoxyphenyl)pyrrolidine Oxalate
-
Preparation of Solutions: Dissolve the crude 3-(4-methoxyphenyl)pyrrolidine free base (1 equivalent) in a minimal amount of a suitable solvent such as ethanol or isopropanol. In a separate flask, dissolve oxalic acid (1 equivalent) in the same solvent.
-
Precipitation: Slowly add the oxalic acid solution to the amine solution with vigorous stirring. The oxalate salt should precipitate out of the solution. If no precipitate forms, the solution can be cooled in an ice bath or a small amount of a less polar co-solvent can be added to induce precipitation.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold solvent. The product can be further purified by recrystallization from a suitable solvent system.
-
Drying: Dry the purified 3-(4-methoxyphenyl)pyrrolidine oxalate under vacuum to a constant weight.
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to 3-(4-methoxyphenyl)pyrrolidine oxalate.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
References
-
Kubyshkin, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
Guzikowski, A. P., et al. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-94. Available at: [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
-
Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]
-
Larsson, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]
-
Enamine. (n.d.). Enamines. Master Organic Chemistry. Available at: [Link]
-
Willis, M. C., Chauhan, J., & Whittinham, W. G. (2005). Enamine synthesis by amination. Organic Chemistry Portal. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of oxalate salt. Available at: [Link]
-
Ghio, A. J., & Roggli, V. L. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]
-
Jayabharathi, J., et al. (2011). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available at: [Link]
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Making Molecules. (2024). Enamines. Available at: [Link]
-
Sciencemadness.org. (2020). Dimethyl oxalate synthesis problems. Available at: [Link]
-
Willis, M. C., et al. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Fasan, R. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Available at: [Link]
-
Chemistry LibreTexts. (2023). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. Available at: [Link]
-
Michigan State University. (n.d.). Enamine Formation. Available at: [Link]
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. Available at: [Link]
-
Ellefsen, J. L., & Cochella, L. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 38(8), 509–514. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples for the formation of oxalate complexes from CO2. Available at: [Link]
-
ACS. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Available at: [Link]
-
NCERT. (n.d.). Systematic Qualitative Analysis. Available at: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.lancaster-university.uk [research.lancaster-university.uk]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 3-(4-Methoxyphenyl)pyrrolidine Derivatives
Welcome to the technical support center for the purification of 3-(4-methoxyphenyl)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Challenge of Purifying Aryl-Pyrrolidines
3-(4-Methoxyphenyl)pyrrolidine and its derivatives are a prevalent structural motif in medicinal chemistry, often conferring desirable pharmacological properties. However, their purification can be non-trivial. The basicity of the pyrrolidine nitrogen (typical pKa of the conjugate acid is ~9-10) is the primary driver of common issues, leading to strong interactions with acidic stationary phases like silica gel. This can result in poor peak shape, low recovery, and even on-column degradation. This guide will equip you with the knowledge to anticipate and solve these problems.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1.1: Flash Chromatography Issues
Question 1: My 3-(4-methoxyphenyl)pyrrolidine derivative is streaking badly or not eluting from my silica gel column. What is happening and how can I fix it?
Answer: This is the most common issue encountered when purifying pyrrolidine derivatives on standard silica gel.
-
The Cause (Expertise & Experience): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your pyrrolidine is protonated by these silanols, leading to a strong ionic interaction. This causes the compound to "stick" to the column, resulting in significant peak tailing, streaking, or in severe cases, irreversible adsorption and low recovery.[1][2]
-
The Solution (Trustworthiness & Authoritative Grounding): To mitigate this, you need to suppress the acidic nature of the silica gel or reduce the basicity of your compound. The most effective and widely used strategy is to add a small amount of a basic modifier to your mobile phase.
-
Protocol: Add 0.5-2% triethylamine (NEt₃) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The modifier will competitively bind to the acidic sites on the silica, preventing your product from strongly interacting.[1][3]
-
Pro-Tip: Always pre-treat your column by flushing it with the modifier-containing eluent for several column volumes before loading your sample. This ensures the entire stationary phase is neutralized.
-
Troubleshooting Workflow for Basic Amine Chromatography
Caption: Decision-making workflow for troubleshooting poor chromatography of basic pyrrolidines.
Question 2: I've added triethylamine, but my compound is still not separating well from a non-basic impurity. What are my options?
Answer: While adding a basic modifier solves the tailing issue, it can sometimes reduce the overall resolution between your target compound and closely eluting impurities.
-
The Cause (Expertise & Experience): The addition of a strong base like triethylamine significantly alters the polarity of the mobile phase and the surface chemistry of the silica. This can cause compounds that were previously separable to co-elute.
-
The Solution (Trustworthiness & Authoritative Grounding): You have several avenues to explore:
-
Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Sometimes a small change in polarity can achieve the desired separation. A common starting point for aryl-pyrrolidines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[3]
-
Change the Stationary Phase: If optimizing the mobile phase fails, a change in stationary phase is warranted.
-
Amino-propylated Silica (NH₂-Silica): This is an excellent choice for basic compounds. The surface is already basic, which prevents the strong ionic interactions seen with standard silica and often provides better peak shapes without the need for mobile phase modifiers.[2]
-
Alumina (Al₂O₃): Neutral or basic alumina can be a good alternative to silica gel. However, be aware that alumina can sometimes catalyze reactions, so it's wise to test the stability of your compound on a small scale first.
-
-
Protecting Group Strategy: If the pyrrolidine nitrogen is not essential for the subsequent synthetic step, consider protecting it (e.g., as a Boc-carbamate). The resulting N-Boc derivative is no longer basic and will behave like a "normal" compound on silica gel, making purification much more straightforward.[4] The Boc group can then be removed in a later step.
-
Section 1.2: Common Impurities & Their Removal
Question 3: My reaction is complete, but I'm struggling to remove unreacted starting materials like 4-methoxyaniline. How can I get rid of it?
Answer: Unreacted starting materials are a common source of impurities. Their removal depends on their chemical properties relative to your product.
-
The Cause (Expertise & Experience): The physical and chemical properties of 4-methoxyaniline (a basic, polar compound) can be similar to your 3-(4-methoxyphenyl)pyrrolidine product, leading to co-elution during chromatography.
-
The Solution (Trustworthiness & Authoritative Grounding):
-
Acid-Base Extraction: This is a classic and highly effective technique for separating amines from neutral or acidic compounds.
-
Protocol:
-
Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).
-
Your basic product and the unreacted 4-methoxyaniline will be protonated and move into the aqueous layer.
-
Separate the layers and discard the organic layer (which contains non-basic impurities).
-
Basify the aqueous layer with a base like 1M NaOH or saturated NaHCO₃ until the pH is >10.
-
Extract your now deprotonated (neutral) product back into an organic solvent.
-
Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate to yield the purified amine.[5]
-
-
-
Scavenger Resins: For smaller scale purifications, solid-supported scavenger resins can be very efficient. Use an isocyanate or sulfonic acid-based resin to selectively bind to the primary amine of 4-methoxyaniline, while your secondary pyrrolidine product remains in solution. After stirring, the resin is simply filtered off.
-
Table 1: Comparison of Purification Methods for Removing 4-Methoxyaniline
| Method | Pros | Cons | Best For |
| Flash Chromatography | High resolution for similar compounds | Can be challenging due to basicity | Separating from byproducts of similar basicity |
| Acid-Base Extraction | Scalable, inexpensive, removes many impurities | Less effective for separating amines from each other | Removing non-basic or acidic impurities |
| Scavenger Resins | High selectivity, simple filtration work-up | Higher cost, best for small scale | Removing excess primary amine starting materials |
Section 1.3: Crystallization & Salt Formation
Question 4: My purified product is an oil, but I need a solid for characterization and storage. What should I do?
Answer: Obtaining a solid is often crucial for long-term stability and ease of handling. Crystallization or salt formation are the primary methods to achieve this.
-
The Cause (Expertise & Experience): Many freebase amines, including 3-(4-methoxyphenyl)pyrrolidine derivatives, have low melting points and exist as oils at room temperature.
-
The Solution (Trustworthiness & Authoritative Grounding):
-
Direct Crystallization of the Freebase: This can be challenging for oils. Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity persists. Allow the mixture to stand, ideally at a lower temperature, to induce crystallization.
-
Salt Formation (Highly Recommended): This is often the most reliable method to obtain a stable, crystalline solid from a basic amine. The hydrochloride (HCl) salt is most common.
-
Protocol for HCl Salt Formation:
-
Purify the freebase amine by chromatography to remove non-basic impurities.
-
Dissolve the purified oil in a suitable solvent like methanol, ethanol, or diethyl ether.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or acetyl chloride in methanol which generates HCl in situ).
-
The hydrochloride salt will often precipitate out of solution. If not, the addition of a less polar co-solvent (like diethyl ether or hexanes) can induce precipitation.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., cold diethyl ether), and dry under vacuum. A common recrystallization system for pyrrolidine hydrochlorides is methanol/diethyl ether.[6]
-
-
-
Purification Strategy Flowchart
Caption: A typical purification workflow for 3-(4-methoxyphenyl)pyrrolidine derivatives.
Section 1.4: Chiral Separations
Question 5: I have a racemic mixture of a chiral 3-(4-methoxyphenyl)pyrrolidine derivative. How can I separate the enantiomers?
Answer: The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common analytical and preparative techniques.
-
The Cause (Expertise & Experience): Enantiomers have identical physical properties (boiling point, solubility, Rf) in an achiral environment, making them inseparable by standard chromatographic techniques.
-
The Solution (Trustworthiness & Authoritative Grounding): You must use a Chiral Stationary Phase (CSP). The selection of the right CSP and mobile phase is key.
-
Commonly Successful CSPs: Polysaccharide-based CSPs are highly versatile and often successful for a wide range of molecules, including aryl-pyrrolidines. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD, IA, IB) are excellent starting points for method development.[7]
-
Mobile Phase Selection:
-
Normal Phase: Typically mixtures of hexanes/isopropanol or hexanes/ethanol. Adding a basic additive like diethylamine (DEA) is often necessary to improve peak shape for basic compounds like pyrrolidines.
-
Reversed Phase: Mixtures of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate, ammonium acetate).
-
SFC: Supercritical CO₂ with a co-solvent like methanol, often containing a basic additive. SFC is frequently faster and uses less organic solvent than HPLC.
-
-
Table 2: Starting Conditions for Chiral Method Development
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Additive |
| Normal Phase HPLC | Amylose or Cellulose-based (e.g., Chiralpak IA/IB/IC) | Hexane / Isopropanol (90:10) | 0.1% Diethylamine (DEA) |
| Reversed Phase HPLC | Protein-based or Cyclodextrin-based | Acetonitrile / 20mM NH₄HCO₃ (aq) | N/A |
| SFC | Amylose or Cellulose-based (e.g., Chiralpak IA/IB/IC) | CO₂ / Methanol (80:20) | 0.2% Isopropylamine |
Part 2: References
-
Baxendale, I. R., et al. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Organic & Biomolecular Chemistry, 3, 3140–3160. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. PMC. [Link]
-
PrepChem. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com. [Link]
-
O'Brien, P. (2002). The intramolecular endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic-Chemistry.org. [Link]
-
Ahmad, S., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Molecules, 26(6), 1753. [Link]
-
Beutler, J. A., et al. (2021). Enantioselective Synthesis of 2-Aryl-N-Boc-pyrrolidines. Organic Syntheses, 101, 382-401. [Link]
-
Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. chem.rochester.edu. [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine? ResearchGate. [Link]
-
ResearchGate. (2014). How do I purify ionizable organic amine compounds using flash column chromatography? ResearchGate. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Biotage. [Link]
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis-usa.com. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.com. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. Chromatography [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 3-(4-Methoxyphenyl)pyrrolidine Oxalate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-Methoxyphenyl)pyrrolidine oxalate in experimental assays. Our goal is to provide a clear understanding of the underlying chemical principles and to offer practical, field-tested solutions to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 3-(4-Methoxyphenyl)pyrrolidine oxalate in my aqueous buffer. Why is it poorly soluble?
A1: The limited aqueous solubility of 3-(4-Methoxyphenyl)pyrrolidine oxalate stems from a combination of its molecular structure and the nature of its salt form.
-
The Parent Molecule: The core structure, 3-(4-methoxyphenyl)pyrrolidine, possesses a significant nonpolar surface area due to the phenyl and pyrrolidine rings. This inherent lipophilicity ("fat-loving") nature restricts its ability to form favorable interactions with polar water molecules.
-
The Oxalate Counter-ion: While forming a salt is a common strategy to enhance the aqueous solubility of amine-containing compounds, the choice of the counter-ion is critical.[1][2] Oxalic acid is a dicarboxylic acid, and its salts (oxalates) can sometimes exhibit lower aqueous solubility compared to other common pharmaceutical salts like hydrochlorides or mesylates. This can be due to stronger crystal lattice energy in the solid state, which requires more energy to break apart during dissolution.
Essentially, you are trying to dissolve a somewhat lipophilic molecule, and the oxalate salt form may not be optimal for high aqueous solubility.
Q2: What are the recommended starting solvents for preparing a stock solution?
A2: For initial stock solutions, it is highly recommended to use a polar, aprotic organic solvent.
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of many research compounds. It is a powerful solvent that can typically dissolve 3-(4-Methoxyphenyl)pyrrolidine oxalate at concentrations of 10-50 mM or higher.
-
Ethanol (EtOH): Anhydrous ethanol can also be an effective solvent, though it may not achieve the same high concentrations as DMSO. It is a suitable alternative if your experimental system is intolerant to DMSO.
Workflow for Stock Solution Preparation:
-
Weigh the desired amount of 3-(4-Methoxyphenyl)pyrrolidine oxalate powder.
-
Add the appropriate volume of DMSO or ethanol to achieve your target concentration.
-
Vortex thoroughly. Gentle warming (to 37°C) and sonication can be used to facilitate dissolution if needed.
-
Once fully dissolved, store the stock solution appropriately (typically at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How does pH impact the solubility of my compound in aqueous assay buffers?
A3: pH is a critical factor governing the solubility of this compound because it is a salt of a weak base (the pyrrolidine nitrogen) and a weak acid (oxalic acid).[3][4][]
The pyrrolidine nitrogen can be protonated (positively charged) or deprotonated (neutral). In its salt form, the nitrogen is protonated.
-
Acidic pH (e.g., pH < 7): At lower pH values, the equilibrium favors the protonated, charged form of the pyrrolidine. This charged species is more polar and thus more soluble in aqueous solutions.
-
Neutral to Basic pH (e.g., pH ≥ 7.4): As the pH increases, the pyrrolidine nitrogen is more likely to be deprotonated, converting the molecule to its neutral "free base" form. This free base is significantly less polar and therefore less soluble in water, which can lead to precipitation.[6]
This relationship is a key reason why a compound might dissolve in an acidic stock solution but crash out when diluted into a neutral physiological buffer (e.g., PBS at pH 7.4).
Diagram: pH-Dependent Equilibrium This diagram illustrates how pH shifts the equilibrium between the more soluble protonated salt form and the less soluble neutral free base form of 3-(4-Methoxyphenyl)pyrrolidine.
Caption: pH effect on compound ionization and solubility.
Q4: My compound dissolves in the organic stock solvent but precipitates when I add it to my cell culture media or assay buffer. What can I do?
A4: This is a classic solubility problem. The key is to keep the final concentration of the organic solvent low and ensure the compound remains below its solubility limit in the final aqueous medium.
Troubleshooting Steps:
-
Lower the Final Compound Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.
-
Minimize the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[7][8] A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[9] However, sensitive primary cells may require concentrations below 0.1%.[9][10] Always include a vehicle control (media + same final concentration of DMSO) in your experiments.
-
Use "Pluronic" Surfactants: For particularly challenging compounds, non-ionic surfactants like Pluronic® F-127 or F-68 can be used to create stable dispersions in aqueous media. A common method involves preparing a 10% (w/v) stock of Pluronic in water, and then using this to help solubilize the compound.
-
Consider pH Modification of the Buffer: If your assay can tolerate it, using a slightly more acidic buffer (e.g., pH 6.5-7.0) can significantly improve the solubility of weakly basic compounds.[3][][11]
Diagram: Troubleshooting Workflow This decision tree provides a logical path for troubleshooting precipitation issues during an assay.
Caption: Decision tree for resolving compound precipitation.
Q5: Is it possible to convert the oxalate salt to a more soluble form, like a hydrochloride (HCl) salt?
A5: Yes, this is an advanced but feasible option for users with organic chemistry expertise. Converting the oxalate salt to the free base, and then subsequently to a different salt (like HCl), can significantly improve aqueous solubility. Approximately 50% of marketed small molecule drugs are administered in a salt form to improve properties like solubility.[1]
This procedure should be performed in a fume hood with appropriate personal protective equipment.
The general principle is to dissolve the oxalate salt, basify the solution to deprotonate the pyrrolidine nitrogen (forming the free base), extract the neutral free base into an organic solvent, and then treat it with an acid (like HCl) to form the new salt.[12]
Appendices
Appendix A: Detailed Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Compound: 3-(4-Methoxyphenyl)pyrrolidine oxalate (Molecular Weight: ~267.28 g/mol )
-
Materials: Analytical balance, 1.5 mL microcentrifuge tube, DMSO (anhydrous), vortex mixer, sonicator (optional).
Procedure:
-
Weigh out 2.67 mg of the compound on an analytical balance.
-
Transfer the powder to a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex for 2-3 minutes until the solid is completely dissolved.
-
If dissolution is slow, place the tube in a 37°C water bath for 5-10 minutes or in a bath sonicator for 5 minutes.
-
Visually inspect the solution to ensure there are no suspended particles.
-
Aliquot into smaller volumes for storage at -20°C or -80°C.
Protocol 2: Conversion of Oxalate Salt to Free Base
-
Disclaimer: This is a generalized chemistry protocol and should be adapted and performed by qualified personnel.
Procedure:
-
Dissolve the 3-(4-Methoxyphenyl)pyrrolidine oxalate in a minimal amount of deionized water.
-
Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, while stirring. Monitor the pH with a pH meter or pH paper, aiming for a final pH of ~9-10.
-
The less soluble, neutral free base may precipitate out or form an oil.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The neutral free base will partition into the organic layer.[12]
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, likely as an oil or waxy solid. The identity and purity should be confirmed by analytical methods (e.g., NMR, LC-MS).
Appendix B: Solubility Data Summary
This table provides a qualitative summary of solubility for 3-(4-Methoxyphenyl)pyrrolidine oxalate based on general chemical principles. Empirical testing is required for precise quantitative values.
| Solvent / Solution | Relative Polarity | Expected Solubility | Rationale & Comments |
| Water (pH 7.0) | 1.000 | Poor | Lipophilic parent molecule, oxalate salt form. |
| PBS (pH 7.4) | ~1.000 | Poor to Very Poor | At physiological pH, equilibrium shifts toward the less soluble free base.[6] |
| DMSO | 0.444 | Excellent | A powerful, polar aprotic solvent ideal for high-concentration stocks. |
| Ethanol | 0.654 | Good | A polar protic solvent, good alternative to DMSO. |
| Methanol | 0.762 | Good | Similar to ethanol, generally a good solvent for polar organic molecules. |
| Dichloromethane (DCM) | 0.309 | Moderate to Good (for Free Base) | The neutral free base form will be more soluble in less polar organic solvents. |
Relative polarity values are from the University of Rochester solvent polarity chart.[13]
References
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Al-Azzam, N., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]
-
Szafraniec-Szczęsny, J., et al. (2021). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC - PubMed Central. [Link]
- Google Patents. (1928).
-
Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - National Institutes of Health. [Link]
-
Ainurofiq, A., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Angene. 3-(4-Methoxyphenyl)pyrrolidine oxalate | 96877-34-8. [Link]
-
Hsieh, Y-L., et al. (2015). Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. PubMed. [Link]
-
Verdan, C., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2015, November 5). How can I collect my compound as free base from its salt containing H2SO4. [Link]
-
ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.? [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. brieflands.com [brieflands.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt Stability - The Effect of pHmax on Salt to Free Base Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing N-Arylation of Pyrrolidines
Welcome to the technical support center for the N-arylation of pyrrolidines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming this critical C-N bond. The N-aryl pyrrolidine motif is a cornerstone in countless biologically active molecules, and mastering its synthesis is essential. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
The palladium-catalyzed Buchwald-Hartwig amination is the predominant method for this transformation, and as such, it will be the primary focus of our discussion. We will delve into the critical parameters that govern the success of this reaction, from catalyst and ligand selection to the nuanced roles of bases and solvents.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the N-arylation of pyrrolidines in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of starting materials. What are the most likely causes?
Answer: This is the most frequent issue and typically points to a problem with one of the core components of the catalytic system.
-
Inactive Catalyst: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction is often facilitated by the phosphine ligand or the amine itself. Modern palladacycle precatalysts are often more efficient at generating the active Pd(0) catalyst.[2]
-
Troubleshooting Tip: Ensure your reagents are pure and your phosphine ligand has not been oxidized. Consider using a well-defined Pd(0) source or a modern palladacycle precatalyst.
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it is fundamental to the catalyst's stability and reactivity. Its steric bulk and electronic properties dictate the rates of both oxidative addition and reductive elimination. For a secondary cyclic amine like pyrrolidine, a bulky, electron-rich phosphine ligand is typically required.
-
Troubleshooting Tip: Consult a ligand selection guide. For secondary amines, ligands like RuPhos or BrettPhos are often excellent starting points.[2] The choice is highly dependent on the specific substrates.
-
-
Incorrect Base: The base's primary role is to deprotonate the amine, making it a more potent nucleophile. If the base is too weak, this deprotonation will be inefficient. Conversely, an overly strong base might decompose sensitive functional groups on your substrates.[3]
-
Troubleshooting Tip: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[2] For substrates with base-sensitive groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may necessitate higher reaction temperatures.[3][4]
-
-
Solvent and Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst. Similarly, water can interfere with the reaction.
-
Troubleshooting Tip: Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). A common procedure involves a "sparging" cycle where the solvent is degassed by bubbling an inert gas through it.
-
Question 2: I'm observing significant side product formation, primarily hydrodehalogenation of my aryl halide. How can I prevent this?
Answer: Hydrodehalogenation (replacement of the halide with a hydrogen) is a common side reaction that competes with the desired C-N bond formation. It often arises from β-hydride elimination from the palladium-amido intermediate or from side reactions involving the base.
-
Causality: This side reaction is often exacerbated by ligands that promote β-hydride elimination or by reaction conditions (like high temperatures) that favor this pathway.
-
Troubleshooting Tip:
-
Lower the Temperature: Often, simply reducing the reaction temperature can disfavor the hydrodehalogenation pathway.[3]
-
Screen Ligands: The choice of ligand has a profound impact. Switching to a different bulky monophosphine ligand can alter the geometry around the palladium center and suppress this side reaction.
-
Base Selection: The choice and purity of the base can be a factor. Ensure high-purity NaOtBu is used, as impurities can sometimes facilitate undesired pathways.
-
Question 3: My aryl chloride is unreactive. What strategies can I employ to achieve a successful coupling?
Answer: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.
-
Causality: The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-limiting step of the catalytic cycle. A stronger C-X bond means a higher activation energy for this step.
-
Troubleshooting Tip:
-
Use a Specialized Ligand: Overcoming this barrier requires highly active catalysts. Use bulky, electron-rich phosphine ligands specifically designed for activating aryl chlorides.[2]
-
Increase Temperature: Higher temperatures are often necessary to drive the oxidative addition of aryl chlorides.[5]
-
Change the Halide: If synthetically feasible, converting the aryl chloride to an aryl bromide or iodide will make the reaction significantly easier.
-
Question 4: Can I run this reaction open to the air?
Answer: It is strongly discouraged. While some modern, highly robust precatalysts may exhibit some tolerance to air, the vast majority of Buchwald-Hartwig systems are highly air-sensitive. Oxygen can irreversibly oxidize the phosphine ligand to the corresponding phosphine oxide and the active Pd(0) catalyst to Pd(II), effectively killing the reaction. For reproducible and high-yielding results, maintaining an inert atmosphere is critical.
Key Parameter Optimization
Systematic optimization is key to developing a robust N-arylation protocol. The following tables provide a starting point for selecting your reaction components.
Table 1: Ligand Selection Guide for N-Arylation
| Ligand Class | Example Ligands | Typical Application | Key Characteristics |
|---|---|---|---|
| Buchwald Dialkylbiaryl Phosphines | RuPhos, BrettPhos, JohnPhos | General purpose, excellent for secondary amines like pyrrolidine.[2] | Bulky and electron-rich, promoting both oxidative addition and reductive elimination. |
| Josiphos-type Ferrocenyl Ligands | tBuXPhos, tBuBrettPhos | Often used for challenging substrates, including heteroaryl amines or sterically hindered partners.[2] | Possess unique steric and electronic properties due to the ferrocene backbone. |
| Bi-dentate Phosphines | BINAP, dppe | Used in some tandem N-arylation/carboamination sequences.[6] | Can have different effects on the catalyst structure and reactivity compared to monodentate ligands. |
Table 2: Base and Solvent Compatibility
| Base | pKaH | Common Solvents | Notes |
|---|---|---|---|
| NaOtBu, KOtBu | ~19 | Toluene, Dioxane, THF | Standard strong bases. Can be problematic for base-sensitive functional groups.[3] |
| LHMDS, KHMDS | ~26 | Toluene, THF | Very strong, non-nucleophilic bases. |
| Cs₂CO₃, K₃PO₄ | ~10-12 | Dioxane, Toluene, DMF | Weaker bases offering excellent functional group tolerance. Often require higher temperatures.[3][4] |
Mechanism & Experimental Workflow Visualization
Understanding the underlying mechanism is crucial for rational troubleshooting. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. wjpmr.com [wjpmr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities in the synthesis of 3-(4-Methoxyphenyl)pyrrolidine
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)pyrrolidine
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on impurity formation and control. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The pyrrolidine scaffold is a critical component in numerous pharmaceuticals, making the synthesis of highly pure derivatives like 3-(4-Methoxyphenyl)pyrrolidine a frequent objective.[1] A common and robust synthetic route involves the reduction of a lactam (pyrrolidin-2-one) precursor, which itself is often derived from cyclization reactions. This guide will focus on the challenges associated with this popular pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Control & Impurity Formation
Question 1: My final product shows a significant peak corresponding to the starting material, 3-(4-methoxyphenyl)pyrrolidin-2-one, by LC-MS. How can I drive the reduction to completion?
This is a classic issue of incomplete conversion, often encountered during the reduction of amides or lactams to amines. The choice of reducing agent and reaction conditions are paramount.
Causality Analysis: The reduction of a lactam to a pyrrolidine is a demanding transformation. Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are typically required. Incomplete reduction can stem from several factors:
-
Insufficient Reducing Agent: The stoichiometry may be theoretically correct but practically insufficient due to degradation of the LiAlH₄ by moisture or trace protic solvents.
-
Poor Reagent Activity: LiAlH₄ is notoriously sensitive to atmospheric moisture. Reagent that has been improperly stored or handled will have significantly lower activity.
-
Low Reaction Temperature or Time: The reaction may be kinetically slow, requiring elevated temperatures (e.g., refluxing in THF) and sufficient time to proceed to completion.
-
Substrate Solubility: The lactam precursor may have poor solubility in the reaction solvent at the initial temperature, limiting its availability to the reducing agent.
Troubleshooting Protocol:
-
Reagent Qualification (Self-Validating Step): Before the reaction, rigorously dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use a fresh, sealed bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.
-
Solvent and Atmosphere: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Maintain a positive pressure of inert gas throughout the addition and reaction period.
-
Stoichiometry and Temperature Adjustment:
-
Increase the stoichiometry of LiAlH₄ from a typical 1.5-2.0 equivalents to 2.5-3.0 equivalents to compensate for any potential deactivation.
-
Perform the addition of the lactam solution to the LiAlH₄ suspension at 0°C to control the initial exotherm, then allow the reaction to warm to room temperature before heating to reflux for 4-12 hours.
-
-
In-Process Control (IPC): After the initial reflux period, carefully take a small aliquot from the reaction (quench it in a separate flask containing Rochelle's salt solution), extract with an organic solvent, and analyze by TLC or LC-MS to check for the presence of starting material. If the conversion is incomplete, extend the reflux time.
Question 2: Besides the starting material, I'm observing an unknown impurity with a mass suggesting over-reduction or ring-opening. What is this and how can I prevent it?
Over-reduction or side reactions can occur, particularly under harsh conditions. A likely side-product is 1-(4-methoxyphenyl)butan-4-amine, resulting from the cleavage of the C-N bond within the pyrrolidine ring.
Mechanistic Insight: While LiAlH₄ is effective, its high reactivity can lead to undesired pathways. The mechanism involves the formation of an aluminum-complexed hemiaminal intermediate. Under forcing conditions (prolonged high heat), this intermediate can undergo further reduction and rearrangement, leading to ring-opening.
// Nodes Lactam [label="3-(4-Methoxyphenyl)pyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; LAH [label="LiAlH₄", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Hemiaminal-Al Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-(4-Methoxyphenyl)pyrrolidine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Ring-Opened Byproduct\n(e.g., 1-(4-methoxyphenyl)butan-4-amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Lactam -> Intermediate [label="Reduction"]; LAH -> Lactam [style=invis]; Intermediate -> Product [label="Completion"]; Intermediate -> SideProduct [label="Forcing Conditions\n(Excess Heat/Time)"]; }
Caption: Impurity Formation Pathway during Lactam Reduction.
Mitigation Strategies:
-
Alternative Reducing Agents: Consider using a less aggressive reducing agent. Borane complexes, such as Borane Dimethyl Sulfide (BMS) or Borane-THF, are excellent alternatives for reducing amides and lactams with fewer side reactions.[2] Although they may require longer reaction times, they often provide a cleaner product profile.
-
Temperature Control: Avoid excessive heating. If using LiAlH₄, maintain a gentle reflux rather than aggressive boiling. The goal is to provide enough energy to overcome the activation barrier without promoting decomposition pathways.
-
Reaction Monitoring: Closely monitor the reaction's progress using IPCs. Once the starting material is consumed, proceed with the work-up promptly to avoid exposing the product to harsh conditions for an extended period.
Table 1: Comparison of Reducing Agents for Lactam Reduction
| Reducing Agent | Typical Conditions | Advantages | Potential Disadvantages / Impurities |
| LiAlH₄ | THF, 0°C to Reflux | High reactivity, fast reaction times | Over-reduction, ring-opening, difficult work-up |
| BH₃·SMe₂ (BMS) | THF, 0°C to Reflux | High selectivity, cleaner reactions, easier work-up | Slower reaction times, pungent odor |
| BH₃·THF | THF, 0°C to Reflux | Similar to BMS, less odor | Can be less stable than BMS upon storage |
Category 2: Work-up and Purification
Question 3: During the aqueous work-up of my LiAlH₄ reaction, I'm forming a persistent, gelatinous precipitate that makes extraction impossible. How can I resolve this?
This is the most common challenge in LiAlH₄ work-ups, caused by the formation of aluminum and lithium hydroxides. The standard addition of water followed by acid is often problematic on a larger scale.
Expert-Recommended Protocol (Fieser Work-up): The Fieser work-up method is a highly reliable, self-validating procedure that results in a granular, easily filterable precipitate. The key is the precise, sequential addition of specific amounts of water and aqueous base.
Step-by-Step Methodology: For a reaction that used 'X' g of LiAlH₄:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and cautiously add 'X' mL of water dropwise. (e.g., if you used 10 g of LiAlH₄, add 10 mL of water). Expect gas evolution (H₂)! Ensure adequate ventilation and no ignition sources.
-
Next, add 'X' mL of 15% (w/v) aqueous NaOH solution.
-
Finally, add '3X' mL of water.
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30-60 minutes.
-
The mixture should transform from a gel into a granular white solid that can be easily removed by filtration through a pad of Celite®.
-
Wash the filter cake thoroughly with the reaction solvent (e.g., THF or Et₂O) to recover all the product. The resulting filtrate contains your crude product, ready for extraction or concentration.
Causality: This specific sequence ensures the formation of a crystalline LiAlO₂ salt, which is far easier to handle than the amorphous hydroxides produced by other quenching methods.
Question 4: My crude product is an oil with several closely-related impurities. What is the most effective purification strategy to achieve >99% purity?
Basic amines like pyrrolidines can be challenging to purify via standard silica gel chromatography due to tailing and potential decomposition on acidic silica.
Purification Workflow:
// Nodes Crude [label="Crude Product (Oil)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcidWash [label="Acid-Base Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="Salt Formation &\nRecrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label=">99% Pure Free Base", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> AcidWash [label="Remove Non-Basic Impurities"]; AcidWash -> Column [label="Separate Basic Impurities"]; Column -> Salt [label="Final Polishing Step"]; Salt -> Pure [label="Liberate Amine"]; }
Caption: Recommended Purification Workflow for High Purity.
-
Acid-Base Extraction: This is a powerful first-line purification step.
-
Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Extract the organic layer with 1M HCl (aq). The desired amine will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[3]
-
Separate the layers. Wash the aqueous layer with fresh DCM to remove any trapped organic impurities.
-
Cool the aqueous layer in an ice bath and basify by slowly adding 2-4M NaOH until the pH is >12.
-
Extract the now-basic aqueous layer multiple times with DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the purified free-base.
-
-
Column Chromatography (If Needed): If impurities persist, chromatography on deactivated silica or alumina is recommended.
-
Deactivation: To prevent tailing, pre-treat the silica gel by slurrying it in the eluent system containing 0.5-1% triethylamine or ammonia.
-
Eluent System: A gradient of Dichloromethane and Methanol is often effective (e.g., 100% DCM to 95:5 DCM:MeOH). The addition of a small amount of triethylamine to the mobile phase is crucial.
-
-
Final Polishing via Salt Formation: For the highest purity required in drug development, conversion to a crystalline salt is the definitive step.
-
Dissolve the purified free-base oil in a solvent like isopropanol or ethyl acetate.
-
Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of p-toluenesulfonic acid).
-
The corresponding salt should precipitate out of the solution.[4] The solid can be collected by filtration and washed with cold solvent to remove any final soluble impurities.
-
The pure salt can then be used directly or converted back to the free-base if required.
-
References
-
DiVA Portal. (2017). Synthesis of substituted pyrrolidines. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine?. [Link]
-
ACS Publications. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
Sources
Technical Support Center: Improving the Resolution of 3-(4-Methoxyphenyl)pyrrolidine Oxalate in Chromatography
Welcome to the technical support center for chromatographic resolution of 3-(4-Methoxyphenyl)pyrrolidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic analysis of this compound. As a chiral compound, achieving adequate resolution of its enantiomers, as well as separating it from impurities, is critical for accurate quantification and purification.[1] This resource provides a structured approach to method development and problem-solving, grounded in established scientific principles.
Understanding the Challenge: The Nature of 3-(4-Methoxyphenyl)pyrrolidine Oxalate
3-(4-Methoxyphenyl)pyrrolidine is a chiral amine, and its oxalate salt form introduces additional considerations for chromatographic separation. The pyrrolidine ring is a common structural motif in many pharmaceuticals.[2] The presence of a basic nitrogen atom and a phenyl group influences its retention behavior and potential for secondary interactions with the stationary phase. Achieving optimal resolution requires careful consideration of the stationary phase chemistry, mobile phase composition, and other chromatographic parameters.
Core Concepts in Resolution
Chromatographic resolution (Rs) is a measure of the separation between two peaks in a chromatogram. It is influenced by three key factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to better resolution.[3]
-
Selectivity (α): The ability of the chromatographic system to differentiate between two analytes. It is the most critical factor for achieving separation.[4]
-
Retention Factor (k): A measure of how strongly an analyte is retained on the column. Optimal retention is necessary for good resolution.
This guide will explore how to manipulate these factors to improve the resolution of 3-(4-Methoxyphenyl)pyrrolidine oxalate.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the chromatographic analysis of 3-(4-Methoxyphenyl)pyrrolidine oxalate in a practical, question-and-answer format.
Issue 1: Poor Resolution (Co-elution or Overlapping Peaks)
Q: My enantiomers of 3-(4-Methoxyphenyl)pyrrolidine are not separating on my chiral column. What should I do first?
A: The first step is to systematically evaluate your chromatographic conditions. The choice of chiral stationary phase (CSP) is paramount for enantiomeric separations.[5] Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for a wide range of chiral compounds, including amines.[6][7]
Troubleshooting Steps:
-
Verify Column Suitability: Confirm that the chosen chiral stationary phase is appropriate for separating amines. CSPs based on macrocyclic glycopeptides or derivatized polysaccharides are often effective.[5]
-
Optimize the Mobile Phase:
-
Normal Phase (NP): Start with a simple mobile phase of hexane/isopropanol or hexane/ethanol. Vary the alcohol content to modulate retention and selectivity. The addition of a small amount of an amine modifier, like diethylamine (DEA) or butylamine, can improve peak shape and resolution for basic compounds by minimizing interactions with acidic silanol groups on the silica surface.[6]
-
Reversed-Phase (RP): While less common for this type of compound, a reversed-phase method can be explored. Use a mobile phase of acetonitrile or methanol with an aqueous buffer. The pH of the mobile phase is a critical parameter in reversed-phase chromatography for ionizable compounds.[8] Adjusting the pH can significantly alter the retention and selectivity of the enantiomers.[9][10]
-
Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic and basic additives. It can be a powerful tool for chiral separations on polysaccharide-based CSPs.
-
dot
Caption: Workflow for troubleshooting poor resolution.
Issue 2: Peak Tailing
Q: I am observing significant peak tailing for 3-(4-Methoxyphenyl)pyrrolidine oxalate. What is the likely cause and how can I fix it?
A: Peak tailing for basic compounds like this pyrrolidine derivative is often caused by strong interactions with residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase Additives: The most effective solution is to add a basic modifier to the mobile phase to compete with the analyte for active sites.
-
Normal Phase: Add 0.1-0.5% diethylamine (DEA) or another suitable amine to your mobile phase.
-
Reversed-Phase: Ensure your mobile phase is adequately buffered. Operating at a pH where the amine is protonated can sometimes improve peak shape. Alternatively, a small amount of a competing base can be added.
-
-
Column Choice:
-
Use a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.
-
Consider a column specifically designed for the analysis of basic compounds.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent to remove any adsorbed impurities.[11]
| Parameter | Recommendation for Peak Tailing | Rationale |
| Mobile Phase Additive (NP) | 0.1-0.5% Diethylamine (DEA) or Triethylamine (TEA) | Competes with the basic analyte for active silanol sites, reducing secondary interactions. |
| Mobile Phase pH (RP) | Adjust pH to be +/- 2 units from the pKa of the analyte | Controls the ionization state of the analyte, which can influence peak shape. |
| Column Type | High-purity, end-capped silica or specialized base-deactivated column | Minimizes the number of available silanol groups that can cause tailing. |
| Injection Volume/Concentration | Reduce if tailing is concentration-dependent | Prevents overloading the stationary phase, which can lead to poor peak shape. |
Issue 3: Inconsistent Retention Times
Q: My retention times for 3-(4-Methoxyphenyl)pyrrolidine oxalate are drifting. What could be the cause?
A: Fluctuating retention times can be due to several factors related to the HPLC system, mobile phase preparation, or column equilibration.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important when using mobile phases with additives or when changing mobile phase composition.
-
Mobile Phase Preparation:
-
Premix your mobile phase components to avoid variations from the pump's proportioning valves.
-
If using a buffer, ensure it is within its effective buffering range (typically ±1 pH unit from its pKa).[8]
-
Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[3]
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and lead to inconsistent flow rates.[12]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for chiral method development for 3-(4-Methoxyphenyl)pyrrolidine oxalate?
A1: A systematic screening approach is recommended.[13] Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives). Screen different mobile phase modes: normal phase, reversed-phase, and polar organic.
-
Initial Normal Phase Screen:
-
Column: Amylose or Cellulose-based CSP
-
Mobile Phase A: Hexane/Isopropanol (90:10) + 0.1% DEA
-
Mobile Phase B: Hexane/Ethanol (90:10) + 0.1% DEA
-
-
Initial Reversed-Phase Screen:
-
Column: Amylose or Cellulose-based CSP (RP compatible)
-
Mobile Phase A: Acetonitrile/Water (50:50) with 0.1% Formic Acid
-
Mobile Phase B: Methanol/Water (50:50) with 10 mM Ammonium Bicarbonate
-
Q2: Can I use an achiral column to analyze 3-(4-Methoxyphenyl)pyrrolidine oxalate?
A2: Yes, an achiral column can be used for purity analysis (i.e., separating the compound from other impurities) but not for separating its enantiomers.[14][15] For achiral analysis, a standard C18 or a phenyl-hexyl column under reversed-phase conditions would be a suitable starting point. The mobile phase would typically consist of acetonitrile or methanol and a buffered aqueous phase.
Q3: How does the oxalate counter-ion affect the chromatography?
A3: The oxalate counter-ion can influence the compound's solubility in the sample solvent and mobile phase. In reversed-phase chromatography, it may have a minor effect on retention. In normal phase, the salt will likely not be soluble, and the free base form of the amine is what is being chromatographed. Ensure your sample is fully dissolved in the initial mobile phase to avoid peak distortion.
Q4: What detector is most suitable for this analysis?
A4: A UV detector is commonly used, as the methoxyphenyl group has a strong chromophore. A wavelength of around 225 nm or 275 nm should provide good sensitivity. For lower concentrations or to confirm peak identity, a mass spectrometer (LC-MS) can be used.
Experimental Protocols
Protocol 1: Chiral Method Development Screening
Objective: To identify a suitable chiral stationary phase and mobile phase for the enantiomeric separation of 3-(4-Methoxyphenyl)pyrrolidine.
Materials:
-
Chiral columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica
-
-
Solvents: HPLC grade hexane, isopropanol, ethanol, acetonitrile, methanol, and water.
-
Additives: Diethylamine (DEA), Formic Acid, Ammonium Bicarbonate.
Procedure:
-
Normal Phase Screening: a. Install the cellulose-based column. b. Equilibrate the column with Hexane/Isopropanol (90:10 v/v) + 0.1% DEA at a flow rate of 1.0 mL/min. c. Inject a 10 µL standard solution of 3-(4-Methoxyphenyl)pyrrolidine oxalate. d. Repeat with Hexane/Ethanol (90:10 v/v) + 0.1% DEA. e. Repeat steps a-d with the amylose-based column.
-
Reversed-Phase Screening: a. Install a reversed-phase compatible chiral column. b. Equilibrate with Acetonitrile/Water (50:50 v/v) + 0.1% Formic Acid at 1.0 mL/min. c. Inject the standard solution. d. Repeat with Methanol/10 mM Ammonium Bicarbonate in water (50:50 v/v).
dot
Caption: Chiral method development screening workflow.
Protocol 2: Optimization of a Chiral Separation
Objective: To fine-tune the mobile phase composition and temperature to achieve baseline resolution (Rs ≥ 1.5).
Procedure:
-
Mobile Phase Composition: a. Using the best conditions from the screening, systematically vary the percentage of the alcohol modifier (e.g., in normal phase) or the organic solvent (e.g., in reversed-phase) in small increments (e.g., 2%). b. Observe the effect on retention time and resolution.
-
Temperature: a. Set the column oven to different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). b. Analyze the sample at each temperature and monitor changes in resolution and peak shape. Lower temperatures often improve chiral resolution but may increase analysis time and backpressure.
-
Flow Rate: a. Adjust the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to see the effect on efficiency and resolution. Lower flow rates can sometimes improve resolution but will increase the run time.[16]
References
-
AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]
- Knowles, R. R., & Lin, S. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 380(6648), 948-953.
- Ghanem, A., & Hoenen, H. (2011). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 23(7), 641-648.
-
Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 27(10), 894-902.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
- Tan, B., & Tan, Y. (1998). Stereospecific analysis of the major metabolites of ibuprofen in urine by sequential achiral-chiral high-performance liquid chromatography.
-
MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]
- Li, S., & Scriba, G. K. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1699-1718.
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
- Wang, Z., & Li, Y. (2021).
-
ResearchGate. (n.d.). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-196.
-
ACS Publications. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]
-
Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Retrieved from [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
-
Quora. (n.d.). Which factors affect resolution in chromatography?. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 31(11), 944-949.
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis and bioactivity of oxovanadium(IV)tetra(4-methoxyphenyl)porphyrinsalicylates. Retrieved from [Link]
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1699–1718.
-
Regis Technologies. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Shimadzu. (n.d.). About Resolution, Part 1. Retrieved from [Link]
-
PubMed. (n.d.). Peptide Metal-Organic Frameworks for Enantioselective Separation of Chiral Drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Retrieved from [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
Study.com. (n.d.). What are the factors affecting the resolution in size exclusion chromatography?. Retrieved from [Link]
- Google Patents. (n.d.). US8426612B2 - Synthesis of 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}.
-
Canadian Druze Network. (2023, December 8). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. Research Portal [researchdiscovery.drexel.edu]
- 15. Stereospecific analysis of the major metabolites of ibuprofen in urine by sequential achiral-chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the factors affecting the resolution in size exclusion chromatography? | AAT Bioquest [aatbio.com]
Validation & Comparative
Establishing a Reference Standard for 3-(4-Methoxyphenyl)pyrrolidine oxalate: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive framework for establishing a well-characterized reference standard for 3-(4-Methoxyphenyl)pyrrolidine oxalate, a crucial step for ensuring the accuracy, reproducibility, and reliability of research and development activities involving this compound. The pyrrolidine scaffold is a key structural motif in numerous biologically active molecules, making robust analytical standards for its derivatives essential.[1][2] This document will delve into the critical analytical techniques, present comparative data with relevant alternatives, and provide detailed experimental protocols to guide the qualification of a reference standard.
The Imperative for a Reference Standard
In the realm of pharmaceutical development, a reference standard serves as the benchmark against which all subsequent batches of a substance are compared.[3] It is a highly purified and well-characterized material that provides confidence in the identity, purity, and strength of a compound. The World Health Organization (WHO) and the United States Pharmacopeia (USP) provide extensive guidelines on the establishment and maintenance of chemical reference substances.[4] The use of a qualified reference standard is not merely a matter of good practice; it is a fundamental requirement for regulatory submissions and for ensuring the validity of preclinical and clinical studies.
Analytical Characterization Workflow
The establishment of a reference standard for 3-(4-Methoxyphenyl)pyrrolidine oxalate necessitates a multi-pronged analytical approach to unequivocally determine its critical quality attributes. The following workflow outlines the essential experimental stages:
Caption: Workflow for establishing a reference standard.
Comparative Analysis of Analytical Techniques
A battery of analytical tests is required to build a comprehensive profile of the 3-(4-Methoxyphenyl)pyrrolidine oxalate reference standard. Below is a comparison of the primary techniques and their roles in this process.
| Analytical Technique | Purpose | Information Gained | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling. | Percentage purity, number and levels of impurities. | Method development is critical (column, mobile phase, detector). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation and identification. | ¹H and ¹³C chemical shifts, coupling constants, and stereochemistry. | A powerful tool for unambiguous identification. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Molecular ion peak, fragmentation pattern for structural confirmation. | High-resolution MS provides exact mass. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for functional groups. | Provides a molecular "fingerprint". |
| Differential Scanning Calorimetry (DSC) | Thermal properties and solid-state characterization. | Melting point, enthalpy of fusion, presence of polymorphs or solvates.[5][6] | Essential for understanding physical properties. |
| Quantitative NMR (qNMR) | Absolute content determination (assay). | Purity value with direct traceability to a certified reference material. | An alternative to traditional titration methods. |
| Acid-Base Titration | Content determination (assay). | Purity based on the stoichiometry of the acid-base reaction. | A classic and reliable method for salt forms. |
Comparative Data: 3-(4-Methoxyphenyl)pyrrolidine oxalate vs. Alternatives
To provide context for the analytical profile of 3-(4-Methoxyphenyl)pyrrolidine oxalate, it is useful to compare it with other relevant pyrrolidine-containing compounds used in pharmaceutical research and development. Ropinirole and Pramipexole are two such examples of marketed drugs containing a core heterocyclic structure.[7][8][9]
| Parameter | 3-(4-Methoxyphenyl)pyrrolidine oxalate (Illustrative Data) | Ropinirole HCl | Pramipexole Dihydrochloride Monohydrate |
| Molecular Formula | C₁₁H₁₅NO · C₂H₂O₄ | C₁₆H₂₄N₂O · HCl | C₁₀H₁₇N₃S · 2HCl · H₂O |
| Molecular Weight | 267.28 g/mol | 296.84 g/mol | 302.27 g/mol |
| Appearance | White to off-white crystalline powder | White to pale greenish-yellow powder[10] | White or almost white crystalline powder[11] |
| Melting Point | ~185-190 °C (with decomposition) | ~243-250 °C[10] | Decomposes above 290 °C |
| HPLC Purity | ≥ 99.5% | ≥ 99.0% | ≥ 99.0% |
| Solubility | Soluble in water, methanol | 133 mg/mL in water[10] | Freely soluble in water, soluble in methanol[11] |
Note: The data for 3-(4-Methoxyphenyl)pyrrolidine oxalate is illustrative and represents typical specifications for a high-purity reference standard.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to characterize a 3-(4-Methoxyphenyl)pyrrolidine oxalate reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is designed to separate the main compound from potential process-related impurities and degradation products.
Caption: HPLC experimental workflow.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.
-
System Suitability:
-
Inject a standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.
¹H and ¹³C NMR for Structural Elucidation
NMR spectroscopy provides definitive structural information.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) for the 3-(4-methoxyphenyl)pyrrolidine moiety: aromatic protons (~6.8-7.2 ppm), methoxy protons (~3.7 ppm), and pyrrolidine protons (~2.0-3.5 ppm). The oxalate counter-ion will likely not show a distinct proton signal.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon spectrum.
-
Expected chemical shifts (δ): aromatic carbons (~114-158 ppm), methoxy carbon (~55 ppm), and pyrrolidine carbons (~30-50 ppm). The oxalate carbonyl carbon should appear around 165 ppm.
-
-
Data Analysis: Assign all proton and carbon signals to the corresponding atoms in the structure. The data should be consistent with the proposed structure of 3-(4-Methoxyphenyl)pyrrolidine oxalate. For related compounds, characteristic NMR data has been reported.[12]
Mass Spectrometry for Molecular Weight Confirmation
MS confirms the molecular weight of the free base and provides fragmentation information.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 mg/mL.
-
Acquisition Mode: Positive ion mode.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule of the free base, 3-(4-Methoxyphenyl)pyrrolidine [M+H]⁺, at m/z 178.12. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The molecular formula for the free base is C₁₁H₁₅NO.[13]
-
Data Analysis: Compare the observed m/z with the theoretical exact mass.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting point and assess the presence of solvates or polymorphs.
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Method: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Expected Result: A sharp endothermic peak corresponding to the melting of the substance. The peak temperature and the enthalpy of fusion (ΔH) should be recorded. For oxalate salts, decomposition may occur at or near the melting point.
-
Data Analysis: The melting point provides a key physicochemical parameter for the Certificate of Analysis. The shape of the peak can indicate the purity of the sample.
Conclusion
Establishing a reference standard for 3-(4-Methoxyphenyl)pyrrolidine oxalate is a rigorous but essential process for ensuring the quality and integrity of scientific research and drug development. By employing a comprehensive suite of analytical techniques, including HPLC, NMR, MS, and DSC, a thorough characterization of the material can be achieved. This guide provides the foundational knowledge and detailed protocols to enable researchers to qualify a robust reference standard, thereby fostering confidence in their analytical results and advancing their scientific endeavors.
References
-
PubChem. 1-(3-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Thermal study of active pharmaceutical ingredients used as analgesics by DTA and DSC coupled to photovisual system. Available from: [Link]
-
StatPearls. Ropinirole. National Center for Biotechnology Information. Available from: [Link]
-
PMC. Development and characterization of pramipexole dihydrochloride buccal films for Parkinson's disease treatment. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. Anagrelide-Impurities. Available from: [Link]
-
PubMed. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in Mouse Brain by h.p.l.c. With Electrochemical Detection, as an Index of Noradrenaline Utilisation and Presynaptic Alpha 2-adrenoceptor Function. National Center for Biotechnology Information. Available from: [Link]
-
NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection | Request PDF. Available from: [Link]
-
Wikipedia. Ropinirole. Available from: [Link]
-
SIELC. Separation of N-(4-Methoxyphenyl)-N-methyl-p-anisidine on Newcrom R1 HPLC column. Available from: [Link]
-
USP-NF. Anagrelide Hydrochloride. Available from: [Link]
-
Wiley-VCH. Supporting Information. Available from: [Link]
-
MDPI. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Available from: [Link]
-
IRIS - Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
ResearchGate. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Available from: [Link]
-
MDPI. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available from: [Link]
-
PubMed. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist. National Center for Biotechnology Information. Available from: [Link]
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]
-
Chalmers ODR. Application of amorphous classification system and glass forming ability. Available from: [Link]
-
European Medicines Agency. Pramipexole Accord - Assessment report. Available from: [Link]
-
Apotex. APO-ROPINIROLE Ropinirole Hydrochloride Tablets USP 0.25 mg, 0.5 mg, 1 mg, 2 mg, 3 mg, 4 mg. Available from: [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]
-
CBG-Meb. Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrat. Available from: [Link]
-
CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
-
ResearchGate. Clinical Pharmacokinetics of Ropinirole. Available from: [Link]
-
Medicines.ie. pramipexole dihydrochloride monohydrate tablets. Available from: [Link]
-
Journal of Harmonized Research in Applied Sciences. Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Available from: [Link]
-
PubChem. 4-Methoxychalcone. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Pramipexole. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. Anagrelide Hydrochloride-Impurities. Available from: [Link]
-
Chegg.com. Solved This is the NMR data of 4-(4'-methoxyphenyl)- | Chegg.com. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development and characterization of pramipexole dihydrochloride buccal films for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ropinirole - Wikipedia [en.wikipedia.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. ema.europa.eu [ema.europa.eu]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(4-Methoxyphenyl)pyrrolidine Oxalate and Classical Neuro-stimulants: An Investigative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the neuro-stimulant efficacy of the novel compound, 3-(4-Methoxyphenyl)pyrrolidine oxalate. Due to the limited publicly available data on this specific molecule, we present a logical, stepwise approach to its characterization. This involves direct comparison with well-established neuro-stimulants: amphetamine, methylphenidate, and modafinil. The experimental protocols detailed herein are designed to elucidate the mechanism of action and behavioral effects of 3-(4-Methoxyphenyl)pyrrolidine oxalate, thereby positioning its pharmacological profile relative to these known agents.
Section 1: Introduction to Neuro-stimulants and the Compound of Interest
Central nervous system (CNS) stimulants are a class of drugs that increase alertness, attention, and energy.[1][2] Medically, they are primarily used to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.[3][4] The most well-known stimulants, amphetamine and methylphenidate, exert their effects primarily by modulating the levels of dopamine (DA) and norepinephrine (NE) in the synaptic cleft.[5][6] Amphetamine promotes the release of these neurotransmitters, while methylphenidate primarily blocks their reuptake by inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET).[7][8][9] Modafinil, another prominent stimulant, also inhibits DAT but is considered to have a more complex and not fully understood mechanism of action, potentially involving other neurotransmitter systems like orexin and histamine.[10][11][12][13]
The compound at the center of this investigation, 3-(4-Methoxyphenyl)pyrrolidine oxalate, belongs to a chemical class—pyrrolidines—that is found in several psychoactive substances known to interact with monoamine transporters. For instance, 3,4-methylenedioxypyrovalerone (MDPV), a synthetic cathinone, is a potent DAT and NET inhibitor.[14][15] This structural similarity provides a strong rationale for hypothesizing that 3-(4-Methoxyphenyl)pyrrolidine oxalate may also exert its effects through interaction with these transporters. This guide will outline the necessary experiments to test this hypothesis and to comprehensively compare its efficacy to amphetamine, methylphenidate, and modafinil.
Section 2: In Vitro Characterization: Unraveling the Molecular Mechanism
The initial step in characterizing a novel compound is to determine its molecular targets and binding affinities. Based on our hypothesis, we will focus on the dopamine and norepinephrine transporters.
Radioligand Binding Assays
Rationale: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter. By competing with a radiolabeled ligand known to bind to DAT and NET, we can determine the binding affinity (Ki) of 3-(4-Methoxyphenyl)pyrrolidine oxalate for these transporters.
Experimental Protocol: DAT and NET Radioligand Binding Assays
-
Cell Culture and Membrane Preparation:
-
Utilize cell lines stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Harvest cells and prepare cell membranes through homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]nisoxetine for NET) at a concentration near its Kd.
-
Add increasing concentrations of the test compounds: 3-(4-Methoxyphenyl)pyrrolidine oxalate, amphetamine, methylphenidate, and modafinil.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Inhibition Assays
Rationale: While binding assays reveal affinity, uptake assays measure the functional consequence of that binding—the inhibition of neurotransmitter reuptake. This is a critical measure of a compound's potential as a stimulant.
Experimental Protocol: Dopamine and Norepinephrine Uptake Inhibition Assays
-
Cell Culture:
-
Uptake Assay:
-
Wash the cells with a pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds for a short period.[18]
-
Initiate neurotransmitter uptake by adding a mixture of radiolabeled ([³H]dopamine or [³H]norepinephrine) and unlabeled neurotransmitter.
-
Allow the uptake to proceed for a defined period (typically a few minutes) at 37°C.[18]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for each compound by plotting the percentage of uptake inhibition against the log concentration of the compound.
-
Data Presentation: In Vitro Efficacy
The results of the in vitro assays should be summarized in a clear and concise table for easy comparison.
| Compound | DAT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) | DA Uptake Inhibition (IC50, nM) | NE Uptake Inhibition (IC50, nM) |
| 3-(4-Methoxyphenyl)pyrrolidine oxalate | To be determined | To be determined | To be determined | To be determined |
| Amphetamine | Reference Value | Reference Value | Reference Value | Reference Value |
| Methylphenidate | Reference Value | Reference Value | Reference Value | Reference Value |
| Modafinil | Reference Value | Reference Value | Reference Value | Reference Value |
Note: Reference values for known stimulants should be obtained from the literature and cited appropriately.
Caption: Workflow for in vitro characterization of neuro-stimulant activity.
Section 3: In Vivo Assessment: Behavioral and Cognitive Effects
Following in vitro characterization, it is essential to evaluate the effects of the compound in a living organism.[19][20] Animal models provide a means to assess locomotor activity and cognitive enhancement, which are key behavioral readouts for neuro-stimulants.[21]
Locomotor Activity
Rationale: CNS stimulants typically increase spontaneous locomotor activity in rodents.[22][23][24] This assay is a robust and straightforward method to assess the stimulant properties of a novel compound.[25][26]
Experimental Protocol: Open Field Locomotor Activity Test
-
Animals:
-
Use adult male mice (e.g., C57BL/6J strain).
-
Habituate the animals to the testing room and handling procedures.[25]
-
-
Apparatus:
-
Use an open field arena equipped with automated photobeam tracking systems to record horizontal and vertical activity.
-
-
Procedure:
-
Administer the test compounds (3-(4-Methoxyphenyl)pyrrolidine oxalate, amphetamine, methylphenidate, modafinil) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Immediately place the animal in the open field arena.
-
Record locomotor activity for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Compare the effects of different doses of each compound to the vehicle control group.
-
Caption: Experimental workflow for the locomotor activity test.
Cognitive Enhancement: Novel Object Recognition
Rationale: A key therapeutic effect of many neuro-stimulants is the improvement of cognitive functions such as attention and memory. The Novel Object Recognition (NOR) test is a widely used assay to assess recognition memory in rodents.[27][28][29] It relies on the innate tendency of mice to explore novel objects more than familiar ones.[28][30]
Experimental Protocol: Novel Object Recognition Test
-
Animals and Apparatus:
-
Use adult male mice and the same open field arena as in the locomotor activity test.
-
-
Procedure:
-
Habituation Phase: Allow each mouse to freely explore the empty arena for a set period on two consecutive days.[27][28]
-
Training/Sample Phase: On the third day, administer the test compound or vehicle. After a set pre-treatment time, place the mouse in the arena with two identical objects and allow it to explore for a defined period (e.g., 10 minutes).[27][31]
-
Test Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.[27] Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for each animal: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory. Compare the DI across the different treatment groups.
-
Data Presentation: In Vivo Efficacy
Summarize the key findings from the in vivo experiments in a table.
| Compound | Peak Locomotor Activity (% of Vehicle) | Dose for Peak Activity (mg/kg) | Novel Object Recognition (Discrimination Index) |
| 3-(4-Methoxyphenyl)pyrrolidine oxalate | To be determined | To be determined | To be determined |
| Amphetamine | Reference Value | Reference Value | Reference Value |
| Methylphenidate | Reference Value | Reference Value | Reference Value |
| Modafinil | Reference Value | Reference Value | Reference Value |
Note: Reference values for known stimulants should be obtained from the literature and cited appropriately.
Section 4: Discussion and Future Directions
The experimental framework outlined in this guide will provide a robust initial characterization of the neuro-stimulant properties of 3-(4-Methoxyphenyl)pyrrolidine oxalate.
-
Interpreting the In Vitro Data: The binding affinities (Ki) and functional potencies (IC50) at DAT and NET will reveal the primary molecular targets of the compound. Comparing the DAT/NET selectivity ratio to that of amphetamine, methylphenidate, and modafinil will provide insights into its potential for different therapeutic applications and side-effect profiles.
-
Correlating In Vitro and In Vivo Findings: The locomotor activity data will confirm whether the compound has a stimulant effect in vivo. The dose-response relationship can be compared to the known stimulants. A positive effect in the NOR test would suggest pro-cognitive properties.
-
Future Directions: Should 3-(4-Methoxyphenyl)pyrrolidine oxalate show promising activity, further studies would be warranted. These could include:
-
Serotonin Transporter (SERT) Binding and Uptake Assays: To assess its selectivity and potential for serotonergic effects.
-
In Vivo Microdialysis: To directly measure the effects of the compound on extracellular dopamine and norepinephrine levels in specific brain regions.[32]
-
Advanced Behavioral Models: To explore effects on motivation, impulsivity, and attention using more complex behavioral paradigms.[33]
-
Safety and Toxicity Studies: To evaluate the compound's therapeutic index and potential for adverse effects.
-
By following this structured, comparative approach, researchers can effectively and efficiently determine the neuro-stimulant profile of 3-(4-Methoxyphenyl)pyrrolidine oxalate and its potential as a novel therapeutic agent.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Methylphenidate Hydrochloride?
- Psych Scene Hub. (2020, September 4). Methylphenidate – Mechanism of Action, Dosage & Side Effects.
- National Center for Biotechnology Information. (n.d.). Methylphenidate. In StatPearls.
- Quora. (2021, May 11). What is the? Mechanism of action for Amphetamines.
- Wikipedia. (n.d.). Amphetamine.
- YouTube. (2023, October 25). Methylphenidate for ADHD: mechanism of action explained.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Modafinil?
- Faraone, S. V. (2018). The pharmacology of amphetamine and methylphenidate: Relevance to the neurobiology of attention-deficit/hyperactivity disorder and other psychiatric comorbidities. Neuroscience & Biobehavioral Reviews, 87, 255-270.
- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3, 4-methylenedioxypyrovalerone (MDPV), its metabolites, and related analogs. In The effects of designer drugs on the brain (pp. 115-139). Academic Press.
- Wikipedia. (n.d.). Modafinil.
- Parlatini, V., et al. (2024). From neurons to brain networks, pharmacodynamics of stimulant medication for ADHD. Neuroscience & Biobehavioral Reviews, 155, 105439.
- Stahl, S. M. (2010). Mechanism of action of stimulants in attention-deficit/hyperactivity disorder.
- de-Almeida, J. M., et al. (2021).
- Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15.
- MMPC.org. (2024, January 3). Novel Object Recognition test.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- Merrill, J. E. (2008). In vitro and in vivo pharmacological models to assess demyelination and remyelination. Neuropsychopharmacology, 33(10), 2329-2346.
- Gerrard, P., & Malcolm, R. (2007). Mechanisms of modafinil: A review of current research.
- Gannon, B. M., et al. (2016). Discriminative stimulus effects of 3, 4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones. Neuropharmacology, 102, 197-205.
- National Center for Biotechnology Information. (n.d.). Amphetamine. In StatPearls.
- El Yacoubi, M., et al. (2000). Locomotor activity in mice during chronic treatment with caffeine and withdrawal. Psychopharmacology, 148(2), 179-186.
- Lueptow, L. M. (2017). Novel object recognition test for the investigation of learning and memory in mice. Journal of visualized experiments: JoVE, (126), e55718.
- Rubia, K., et al. (2014). Effects of stimulants on brain function in attention-deficit/hyperactivity disorder: a systematic review and meta-analysis.
- Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening.
- MDPI. (n.d.). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry.
- YouTube. (2018, June 8). 2-Minute Neuroscience: Amphetamine.
- Watterson, L. R., et al. (2016). Sensitization to the locomotor stimulant effects of" bath salt" constituents, 4-methylmethcathinone (4-MMC) and 3, 4-methylenedioxypyrovalerone (MDPV), in male Sprague-Dawley rats. Behavioural brain research, 307, 143-149.
- El Yacoubi, M., et al. (2003). The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors. British journal of pharmacology, 139(1), 125-135.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Slideshare. (n.d.). Locomotor activity of mice.
- Dr. Oracle. (2025, February 27). What is the mechanism of action of Modafinil (Provigil)?
- Mao, X. (n.d.). Novel object recognition test.
- Westbrook, A., et al. (2023). Amphetamines Improve the Motivation to Invest Effort in Attention-Deficit/Hyperactivity Disorder. Journal of Neuroscience, 43(41), 6931-6941.
- ResearchGate. (n.d.). Novel Object Recognition task protocol.
- Psych Scene Hub. (2021, July 21). Modafinil and Armodafinil - Mechanism of Action | Psychopharmacology.
- Melior Discovery. (n.d.). Locomotor Sensitization Study.
- Djang, D. S., et al. (2012). SNM practice guideline for dopamine transporter imaging with 123I-ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163.
- Hanson, G. R., & Johnson, M. (1992). Effects of CNS stimulants on the in vivo release of the colocalized transmitters, dopamine and neurotensin, from rat prefrontal cortex. Neuroscience letters, 142(2), 161-164.
- BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay.
- YouTube. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview.
- Benchchem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
Sources
- 1. quora.com [quora.com]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 11. Modafinil - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitization to the locomotor stimulant effects of "bath salt" constituents, 4-methylmethcathinone (4-MMC) and 3,4-methylenedioxypyrovalerone (MDPV), in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In vitro and in vivo pharmacological models to assess demyelination and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. asianjpr.com [asianjpr.com]
- 22. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Locomotor activity of mice | PPTX [slideshare.net]
- 25. va.gov [va.gov]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. mmpc.org [mmpc.org]
- 28. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 32. ClinPGx [clinpgx.org]
- 33. jneurosci.org [jneurosci.org]
A Comparative Guide to Validating the Enantiomeric Purity of 3-(4-Methoxyphenyl)pyrrolidine Oxalate
For researchers, scientists, and professionals in drug development, ensuring the stereochemical identity of a chiral molecule is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects. This guide provides an in-depth comparison of methodologies for validating the enantiomeric purity of 3-(4-Methoxyphenyl)pyrrolidine oxalate, a versatile building block in medicinal chemistry.[1][2] We will delve into the technical nuances of established and alternative methods, supported by experimental data and protocols, to empower you in selecting and implementing the most suitable approach for your research.
The Criticality of Enantiomeric Purity in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] The specific spatial arrangement of substituents on this ring, as in the case of 3-(4-Methoxyphenyl)pyrrolidine, dictates its interaction with biological targets. Consequently, the rigorous validation of its enantiomeric purity is a non-negotiable aspect of quality control in the synthesis and development of drug candidates derived from this intermediate.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness.[3][4] The fundamental principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times.
Causality Behind Experimental Choices in Chiral HPLC Method Development
The development of a successful chiral HPLC method is a systematic process. The choice of the CSP is the most critical factor and is largely empirical, guided by the structural features of the analyte.[3] For a compound like 3-(4-Methoxyphenyl)pyrrolidine, which contains a secondary amine and an aromatic ring, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.[5][6]
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Cyclodextrin-based CSPs, with their chiral, hydrophobic cavities, are particularly effective at forming inclusion complexes with the aromatic moiety of the analyte.[6]
The mobile phase composition is another key parameter. Normal-phase (using non-polar solvents like hexane and an alcohol modifier) and reversed-phase (using aqueous buffers and organic modifiers like acetonitrile or methanol) are the two primary modes.[5][7] Normal-phase chromatography often provides better selectivity for chiral separations, while reversed-phase is generally more compatible with mass spectrometry (MS) detection.[5][7]
Experimental Protocol: Validated Chiral HPLC Method
This protocol is a self-validating system, incorporating parameters that ensure its suitability for its intended purpose, in line with ICH Q2(R1) guidelines.[8][9]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate), is a strong candidate.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape for the basic pyrrolidine analyte.
-
3-(4-Methoxyphenyl)pyrrolidine oxalate reference standards (both enantiomers, if available, or the racemate).
2. Chromatographic Conditions (Starting Point):
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm (based on the absorbance of the methoxyphenyl group).
-
Injection Volume: 10 µL.
3. Method Validation Parameters (as per ICH Q2(R1)): [8]
-
Specificity: Inject the individual enantiomers (if available) and the racemate to confirm the resolution of the two peaks and the absence of interference from the oxalate counter-ion or potential impurities.
-
Linearity: Prepare a series of dilutions of the undesired enantiomer in the desired enantiomer over a range of concentrations (e.g., 0.1% to 2% of the nominal concentration of the main enantiomer). Plot the peak area of the undesired enantiomer against its concentration and determine the correlation coefficient (should be >0.99).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the undesired enantiomer can be reliably detected and quantified.[10] This is crucial for assessing trace enantiomeric impurities.
-
Accuracy: Spike the sample of the pure desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., 0.5%, 1%, and 1.5%). Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Assess the variability of the results by performing multiple injections of the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).[9]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability under minor perturbations.
Comparison with Alternative Methods
While chiral HPLC is the predominant technique, alternative and complementary methods offer distinct advantages in specific contexts.[11][12]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[3] | High resolution, high sensitivity, well-established, suitable for quantification.[4] | Requires specialized and often expensive chiral columns, method development can be time-consuming.[13] |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Faster separations, lower solvent consumption (greener), compatible with a wide range of CSPs.[14] | Higher initial instrument cost, less common in standard QC labs. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential electrophoretic mobility in the presence of a chiral selector in the buffer. | High efficiency, very small sample and reagent consumption, orthogonal selectivity to HPLC.[14] | Lower sensitivity and loading capacity compared to HPLC, can be less robust. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.[13] | No separation required, provides structural information, does not require enantiomerically pure standards for method development.[13] | Lower sensitivity, requires higher sample concentrations, potential for signal overlap, CSA can be expensive. |
In-depth Look: NMR with Chiral Solvating Agents
This technique provides an excellent orthogonal validation of enantiomeric purity.[12][13] The choice of CSA is crucial and depends on the functional groups of the analyte. For 3-(4-Methoxyphenyl)pyrrolidine, a chiral acid or alcohol could serve as an effective CSA, interacting with the basic nitrogen of the pyrrolidine ring.
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl3).
-
Chiral Solvating Agent (e.g., (R)-(-)-Mandelic acid or a binaphthol derivative).[13]
-
Sample of 3-(4-Methoxyphenyl)pyrrolidine.
2. Sample Preparation and Analysis:
-
Dissolve a precise amount of the 3-(4-Methoxyphenyl)pyrrolidine sample in the deuterated solvent in an NMR tube.
-
Acquire a standard proton NMR spectrum.
-
Add a sub-stoichiometric amount of the CSA to the NMR tube and mix thoroughly.
-
Acquire another proton NMR spectrum. In the presence of the CSA, specific proton signals of the two enantiomers should resolve into two distinct sets of peaks.
-
Integrate the corresponding resolved peaks for each enantiomer. The ratio of the integrals directly corresponds to the enantiomeric ratio.
Conclusion and Recommendations
For routine, high-throughput analysis and quality control of 3-(4-Methoxyphenyl)pyrrolidine oxalate, a validated chiral HPLC method is the most robust and reliable choice. Its high sensitivity is essential for accurately quantifying low levels of the unwanted enantiomer, a critical requirement in pharmaceutical development.
The use of an orthogonal method, such as NMR with a chiral solvating agent , is highly recommended for method validation and for investigating any out-of-specification results. This multi-faceted approach provides a higher degree of confidence in the enantiomeric purity assessment, ensuring the quality and safety of the final active pharmaceutical ingredient. By understanding the principles and practicalities of these different techniques, researchers can make informed decisions to build a robust and scientifically sound validation package.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Guideline Q14: Analytical Procedure Development. [Link]
-
BGB Analytik. CHIRAL Handbook. [Link]
-
Deshpande, A. D., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of the Association of Physicians of India, 58(Supplement), 24-27. [Link]
-
Alajarín, R., et al. (2012). Synthesis of a New Chiral Pyrrolidine. Molecules, 17(11), 13356-13366. [Link]
-
Kavanagh, P., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(10), 1004-1015. [Link]
-
Peng, L., et al. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Sparaco, R., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(21), 6485. [Link]
-
Reddy, B., et al. (2011). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. International Journal of Pharmaceutical Sciences and Research, 2(8), 2133-2138. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Institutes of Health. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
-
Knowles, R. R., et al. (2015). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 347(6227), 1224-1228. [Link]
-
Sparaco, R., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Islam, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-14. [Link]
-
Letter, W. (2023). Response to: How many ways exist that i can use to detect the amount of medicine enantiomers in a mixture? ResearchGate. [Link]
-
Sathiyasundar, R., et al. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques, 2(3), 1025. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11217561, 1-(3-Methoxyphenyl)pyrrolidine. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. jsmcentral.org [jsmcentral.org]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. database.ich.org [database.ich.org]
- 9. dujps.com [dujps.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
